3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-6-4-2-1-3-5(4)8-9-6/h1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMYDFPQXAWWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole: A Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole, a heterocyclic compound of significant interest in modern medicinal chemistry. Its structural features, particularly the presence of a reactive iodine atom on the pyrazole ring, position it as a valuable building block for the synthesis of complex molecules, most notably in the burgeoning field of targeted protein degradation (TPD). This document details the compound's nomenclature, structure, and physicochemical properties. Furthermore, it outlines a robust, field-proven synthetic methodology and discusses its critical role in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Emergence of Cyclopenta[c]pyrazoles in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] The fusion of a cyclopentane ring to the pyrazole core, as seen in the cyclopenta[c]pyrazole system, imparts a rigid, three-dimensional structure that can be exploited for precise interactions with biological targets. The introduction of an iodine atom at the 3-position of this scaffold provides a versatile chemical handle for further functionalization, making this compound a sought-after intermediate in synthetic and medicinal chemistry. Its classification as a "Protein Degrader Building Block" by commercial suppliers highlights its primary application in the construction of PROTACs, a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2][3]
Nomenclature and Structure
-
IUPAC Name: 3-iodo-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
-
Synonyms: this compound
-
CAS Number: 1426424-00-1[2]
-
Molecular Formula: C₆H₇IN₂[2]
-
Molecular Weight: 234.04 g/mol [2]
The structure of this compound consists of a pyrazole ring fused with a cyclopentane ring. The iodine atom is substituted at the 3-position of the pyrazole ring. The tautomeric nature of the pyrazole ring means the proton on the nitrogen can reside on either N1 or N2.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Characteristic |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. |
| ¹H NMR | Protons on the cyclopentane ring are expected to appear as multiplets in the aliphatic region (δ 2.0-3.0 ppm). The NH proton of the pyrazole ring would likely be a broad singlet at higher chemical shifts (δ > 10 ppm). |
| ¹³C NMR | The carbon bearing the iodine atom (C3) would be shifted to a lower field (around 90-100 ppm). Other pyrazole carbons would be in the range of 130-150 ppm. Aliphatic carbons of the cyclopentane ring would appear at higher fields. |
| Mass Spectrometry | The molecular ion peak [M]+ would be observed at m/z 234. The isotopic pattern of iodine would be a characteristic feature. |
Synthesis and Purification: A Methodical Approach
A robust and scalable synthesis of this compound can be achieved in a two-step process starting from readily available 2-oxocyclopentane-1-carbaldehyde. This proposed synthesis is based on well-established methods for pyrazole formation and iodination.[1][4]
Step 1: Synthesis of the Parent Scaffold, 1,4,5,6-tetrahydrocyclopenta[c]pyrazole
The initial step involves the condensation of 2-oxocyclopentane-1-carbaldehyde with hydrazine hydrate. This reaction, a variation of the Knorr pyrazole synthesis, proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the fused pyrazole ring system.
Experimental Protocol:
-
To a solution of 2-oxocyclopentane-1-carbaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 1,4,5,6-tetrahydrocyclopenta[c]pyrazole.
Step 2: Iodination of the Pyrazole Ring
The second step is the regioselective iodination of the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole at the 3-position. This can be achieved using N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile. The reaction is typically straightforward and provides the desired product in high yield.
Experimental Protocol:
-
Dissolve 1,4,5,6-tetrahydrocyclopenta[c]pyrazole (1.0 eq) in acetonitrile.
-
Add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield this compound.
Application in Targeted Protein Degradation (TPD)
The primary utility of this compound lies in its role as a versatile building block for the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
The iodinated cyclopenta[c]pyrazole scaffold serves as an excellent starting point for the elaboration of either the POI-binding ligand or the linker. The carbon-iodine bond is amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse chemical moieties, enabling the rapid generation of libraries of PROTACs for structure-activity relationship (SAR) studies.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, fused-ring system and the presence of a reactive iodine handle make it particularly well-suited for the synthesis of targeted protein degraders. The synthetic route outlined in this guide provides a reliable method for accessing this important compound, thereby facilitating the development of novel therapeutics based on the PROTAC technology. As the field of targeted protein degradation continues to expand, the demand for such well-designed chemical building blocks is expected to grow, further underscoring the significance of this compound in modern drug development.
References
An In-depth Technical Guide to 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Fused Pyrazole Scaffolds in Targeted Therapeutics
In the rapidly evolving landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged structure" due to its versatile biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] Its derivatives are integral components of numerous marketed drugs. The fusion of the pyrazole ring with other cyclic systems, such as the cyclopentane ring in 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole, offers a rigid and three-dimensional scaffold. This structural rigidity is highly advantageous in drug design, as it can lead to enhanced binding affinity and selectivity for target proteins.
This guide provides a comprehensive technical overview of this compound (CAS Number: 1426424-00-1), a key building block in the synthesis of novel therapeutics, particularly in the burgeoning field of targeted protein degradation (TPD).[3] We will delve into its chemical properties, provide a detailed, field-proven synthesis protocol, and explore its application in the design and construction of Proteolysis Targeting Chimeras (PROTACs).
Part 1: Physicochemical and Structural Characteristics
This compound is a halogenated heterocyclic compound with a molecular formula of C6H7IN2 and a molecular weight of 234.04 g/mol .[3] The presence of an iodine atom at the 3-position of the pyrazole ring is a key feature, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1426424-00-1 | [3] |
| Molecular Formula | C6H7IN2 | [3] |
| Molecular Weight | 234.04 g/mol | [3] |
| Appearance | Off-white to yellow solid (inferred) | General knowledge of similar compounds |
| Purity | ≥97% (commercially available) | [3] |
| Storage | Room temperature | [3] |
Part 2: Synthesis and Characterization
The synthesis of this compound can be approached through a two-step process starting from the commercially available 1,4,5,6-tetrahydrocyclopenta[c]pyrazole.[5][6] This method involves the direct iodination of the pyrazole ring, a well-established transformation in heterocyclic chemistry.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole
This precursor can be synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl equivalent derived from cyclopentanone.
Step 2: Iodination of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole
-
Reagents and Materials:
-
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq) in one portion at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is chosen as the iodinating agent due to its mild and selective nature for the iodination of electron-rich heterocycles like pyrazoles.[4]
-
Acetonitrile: This polar aprotic solvent is selected for its ability to dissolve the starting materials and for its compatibility with the reaction conditions.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent any unwanted side reactions with atmospheric moisture or oxygen.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the iodine atom.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Caption: Synthetic workflow for this compound.
Part 3: Application in Drug Development - A Building Block for PROTACs
Targeted protein degradation using PROTACs has emerged as a powerful therapeutic modality.[7] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[8] The this compound is an ideal building block for the synthesis of PROTACs due to several key features.
The iodine atom serves as a versatile handle for introducing the linker moiety via cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira couplings.[4] This allows for the modular and efficient assembly of PROTAC libraries with varying linker lengths and compositions, which is crucial for optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase) and subsequent protein degradation.
Caption: General mechanism of action for a PROTAC molecule.
The rigid cyclopenta[c]pyrazole core can serve as a scaffold to which a warhead (POI ligand) is attached. The defined three-dimensional structure of this core can help to orient the warhead for optimal binding to the target protein, potentially leading to improved potency and selectivity of the resulting PROTAC.
Part 4: Future Perspectives and Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the context of targeted protein degradation. Its straightforward synthesis and the reactivity of the iodo-substituent make it an attractive starting material for the construction of PROTAC libraries. The rigid, fused-ring system provides a unique scaffold that can be exploited to develop highly potent and selective protein degraders. As the field of targeted protein degradation continues to expand, the demand for novel and versatile building blocks like this compound is expected to grow, paving the way for the development of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. calpaclab.com [calpaclab.com]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2214-03-1|1,4,5,6-Tetrahydrocyclopenta[c]pyrazole|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents.[1][2][3] Its versatility, synthetic tractability, and ability to engage in various biological interactions have cemented its importance in drug discovery.[1][2] This guide focuses on a specific, highly functionalized derivative: 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole . The introduction of an iodine atom to the fused cyclopenta-pyrazole core provides a versatile handle for advanced chemical modifications, positioning this molecule as a crucial building block, particularly in the burgeoning field of targeted protein degradation.
This document serves as a comprehensive technical resource, providing in-depth information on the molecular properties, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutics.
Physicochemical Properties
A foundational understanding of a molecule's properties is paramount for its effective utilization in synthesis and drug design. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₇IN₂ | [4] |
| Molecular Weight | 234.0377 g/mol | [4] |
| CAS Number | 1426424-00-1 | [4] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [4] |
| Storage | Room temperature | [4] |
Synthesis of the Cyclopenta[c]pyrazole Core
General Synthetic Workflow for Pyrazole Formation
The construction of the pyrazole ring is a well-established area of organic synthesis.[4] Common methods include:
-
Cyclocondensation of 1,3-dicarbonyl compounds with hydrazines: This is a classic and widely used method for forming the pyrazole ring.[2]
-
1,3-dipolar cycloaddition: This approach involves the reaction of a diazo compound with an alkyne.[3]
-
Multicomponent reactions: These reactions offer an efficient way to construct complex pyrazole derivatives in a single step.[6][7]
The synthesis of new 2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole derivatives has been achieved and these structures were characterized by their spectral and analytical data.[5]
Caption: Generalized workflow for the synthesis of the cyclopenta[c]pyrazole core.
The Strategic Importance of Iodination
The carbon-iodine bond is a key functional group in modern organic synthesis due to its reactivity in a variety of cross-coupling reactions. The iodination of the pyrazole ring, typically at the 3- or 4-position, transforms the heterocycle into a versatile building block for creating more complex molecules.[8]
Common iodination methods for pyrazoles include the use of N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent.[8] The regioselectivity of the iodination can be controlled by the choice of reagents and the protecting groups on the pyrazole nitrogen.
Applications in Drug Discovery: A Gateway to Targeted Protein Degradation
The primary application of this compound is as a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.
The PROTAC Mechanism
A PROTAC molecule consists of three components:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: The mechanism of action of a PROTAC molecule.
The this compound scaffold serves as a versatile starting point for the synthesis of either the POI ligand or the linker-E3 ligase ligand portion of the PROTAC. The iodine atom allows for the facile introduction of various chemical moieties through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira couplings.[9][10][11]
Experimental Protocol: Sonogashira Coupling of an Iodopyrazole Derivative
The Sonogashira coupling is a powerful reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][11] This reaction is instrumental in elaborating the structure of this compound.
Materials:
-
N-protected this compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, 2-3 eq)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry, inert-atmosphere flask, add the N-protected this compound, palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: The N-H of the pyrazole ring often requires protection prior to cross-coupling reactions to prevent side reactions.[9] Common protecting groups include Boc and ethoxyethyl (EtOEt).[9]
Experimental Protocol: Suzuki-Miyaura Coupling of an Iodopyrazole Derivative
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[10][12]
Materials:
-
N-protected this compound (1.0 eq)
-
Boronic acid or boronate ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2, 1-5 mol%)[13][14]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq)[14]
-
Solvent system (e.g., dioxane/water, toluene/water, or DMF)[12]
Procedure:
-
In a reaction vessel, combine the N-protected this compound, boronic acid/ester, palladium catalyst, and base.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via column chromatography.
Safety and Handling
As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related iodinated pyrazoles are known to cause skin and eye irritation and may cause respiratory irritation.[15]
Recommended Handling Practices:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique fused-ring structure, combined with the synthetically useful iodine handle, makes it an ideal starting material for the construction of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and drug development professionals seeking to leverage this powerful scaffold in the design and creation of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Chemical synthesis, pharmacological evaluation and in silico analysis of new 2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole derivatives as potential anti-mitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole
This technical guide provides a detailed analysis of the expected spectroscopic signature of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole , a heterocyclic compound of interest in medicinal chemistry and drug development, particularly as a building block for protein degraders.[1] While direct, publicly available experimental spectra for this specific molecule are scarce, this document leverages established principles of spectroscopy and data from analogous structures to present a comprehensive, predictive characterization. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's structural verification via modern analytical techniques.
The molecular structure consists of a pyrazole ring fused with a cyclopentane ring, featuring an iodine atom at the 3-position of the pyrazole moiety. Key identifiers for this compound are:
Molecular Structure and Atom Numbering
A clear understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The fused bicyclic system presents a unique electronic and steric environment for each atom.
Caption: IUPAC numbering of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra are based on data from related iodo-pyrazoles and fused-ring systems.[2][3][4][5]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to be characterized by distinct signals for the N-H proton and three sets of signals for the aliphatic protons of the cyclopentane ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |
| ~10-12 | Broad Singlet | 1H | N1-H | The N-H proton of pyrazoles is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent. |
| ~2.95 | Triplet | 2H | C6-H ₂ | These protons are adjacent to the electron-rich pyrazole ring at a bridgehead carbon (C6a), leading to a downfield shift compared to a typical alkane. They are coupled to the C5 protons, resulting in a triplet. |
| ~2.85 | Triplet | 2H | C4-H ₂ | Similar to the C6 protons, these are adjacent to a bridgehead carbon (C3a). The slight upfield shift relative to C6-H₂ could be attributed to the steric and electronic influence of the bulky iodine atom at the C3 position. Coupled to C5 protons, appearing as a triplet. |
| ~2.10 | Quintet | 2H | C5-H ₂ | These protons are in a standard aliphatic environment, flanked by two CH₂ groups (C4 and C6). They will be split by four neighboring protons, resulting in a quintet (or multiplet). |
Diagram: Predicted ¹H NMR Splitting Pattern
Caption: Coupling relationships for the aliphatic protons.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum will provide critical information about the carbon skeleton. Due to the molecule's symmetry, four distinct signals are predicted.
| Chemical Shift (δ, ppm) | Assignment | Rationale & Key Insights |
| ~150 | C 6a | This bridgehead carbon is part of the aromatic pyrazole ring and bonded to a nitrogen atom, resulting in a significant downfield shift. |
| ~145 | C 3a | This second bridgehead carbon is also part of the pyrazole ring. Its chemical shift is similar to C6a. |
| ~75 | C 3 | The carbon atom directly bonded to iodine experiences a strong shielding effect from the heavy atom, causing a dramatic upfield shift into the aliphatic region. This is a hallmark of iodo-substituted aromatic carbons.[6][7] |
| ~28 | C 4 & C 6 | These two carbons are chemically equivalent due to the plane of symmetry in the molecule and are expected to have a typical aliphatic chemical shift. |
| ~25 | C 5 | This carbon is in a standard aliphatic environment, slightly upfield from C4 and C6. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set spectral width to cover -2 to 16 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set spectral width to cover 0 to 200 ppm.
-
Use a 45° pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 1024 scans.
-
-
Data Processing: Apply an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct all spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Predicted Mass Spectrum (Electron Ionization - EI)
| m/z Value | Assignment | Rationale & Key Insights |
| 234 | [M]⁺ | The molecular ion peak. Its high intensity would confirm the molecular weight of 234.04 g/mol . The presence of iodine will give a characteristic isotopic pattern. |
| 127 | [I]⁺ | A peak corresponding to the iodine cation is often observed in the mass spectra of iodo-compounds. |
| 107 | [M - I]⁺ | This significant fragment corresponds to the loss of the iodine radical from the molecular ion, resulting in the cyclopenta[c]pyrazole cation. This is expected to be a major fragmentation pathway. |
| 80 | [C₅H₆N]⁺ | Further fragmentation of the [M - I]⁺ ion could lead to the loss of HCN, a common fragmentation pattern for nitrogen-containing heterocycles.[8] |
Diagram: Predicted Major EI Fragmentation Pathway
Caption: Primary fragmentation of the molecular ion.
High-Resolution Mass Spectrometry (HRMS)
For unambiguous formula confirmation, HRMS (ESI-TOF) is recommended.
-
Predicted [M+H]⁺: 234.9781
-
Calculated for C₆H₈IN₂⁺: 234.9781
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.
-
Instrumentation (EI): Use a GC-MS system. Inject a diluted sample onto a suitable GC column (e.g., DB-5) with a temperature program that ensures elution of the compound. The mass spectrometer should be operated in EI mode with an ionization energy of 70 eV.
-
Instrumentation (HRMS): Use an ESI-TOF or Orbitrap mass spectrometer. Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode.
-
Data Analysis: Compare the observed m/z of the molecular ion with the theoretical value. The mass error should be less than 5 ppm for confirmation of the elemental composition.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Key Insights |
| 3100-3300 | N-H stretch | Medium, Broad | This broad absorption is characteristic of the N-H bond in the pyrazole ring, often involved in hydrogen bonding. |
| 2850-2960 | C-H stretch (aliphatic) | Strong | These absorptions correspond to the symmetric and asymmetric stretching of the C-H bonds in the CH₂ groups of the cyclopentane ring. |
| ~1550 | C=N stretch | Medium | Stretching vibration of the carbon-nitrogen double bond within the pyrazole ring. |
| ~1450 | C=C stretch | Medium | Aromatic C=C stretching from the pyrazole ring. |
| ~1470 & ~1380 | CH₂ scissoring & bending | Medium | Bending vibrations of the aliphatic CH₂ groups. |
| 500-600 | C-I stretch | Weak | The carbon-iodine bond stretch is a low-energy vibration and appears in the fingerprint region. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The simplest method is to use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
This guide provides a predictive but scientifically grounded framework for the spectroscopic characterization of This compound . The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a detailed signature for this molecule. The ¹³C NMR signal for the C3 carbon at ~75 ppm and the MS fragment corresponding to the loss of iodine ([M-127]) are expected to be the most definitive indicators of a successful synthesis. The provided experimental protocols represent best practices for obtaining high-quality, verifiable data for this compound, ensuring scientific integrity in its use for research and development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Organic Solvent Solubility of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole (CAS: 1426424-00-1) in organic solvents. As a novel heterocyclic building block, particularly within the domain of protein degraders, its physicochemical properties are critical for its application in synthesis, purification, and formulation.[1] This document moves beyond a simple data sheet to offer a foundational understanding of the molecular characteristics governing solubility. It presents a detailed, field-proven protocol for experimental solubility determination via the equilibrium shake-flask method, and provides a logical workflow for data analysis and presentation. This guide is intended for researchers, medicinal chemists, and process development scientists who require a robust understanding and practical methodology for handling this and structurally similar compounds.
Molecular Profile of this compound
To predict and understand the solubility of a compound, a thorough analysis of its structural and electronic features is paramount. The molecule's behavior in different solvent environments is a direct consequence of its inherent chemical properties.
Chemical Structure and Identifiers:
-
Molecular Formula: C₆H₇IN₂[1]
-
Molecular Weight: 234.04 g/mol [1]
-
IUPAC Name: 3-iodo-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
-
CAS Number: 1426424-00-1[1]
The structure consists of a bicyclic system where a cyclopentane ring is fused to a pyrazole ring. The key functional groups influencing solubility are:
-
Pyrazole Core: This five-membered aromatic heterocycle contains two nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the sp²-hybridized nitrogen can act as a hydrogen bond acceptor. This feature suggests favorable interactions with protic and polar solvents.[2][3]
-
Iodo Group: The iodine atom at the 3-position significantly increases the molecule's molecular weight and polarizability. While not strongly polar, it can participate in halogen bonding and other dipole-dipole interactions, influencing solubility in more polarizable solvents.
-
Fused Cyclopentane Ring: This saturated aliphatic portion of the molecule is non-polar and hydrophobic. It contributes to van der Waals interactions and will favor solubility in less polar or non-polar organic solvents.[4]
The molecule is therefore amphiphilic in nature, possessing both polar, hydrogen-bonding moieties and a non-polar hydrocarbon scaffold. This duality suggests a nuanced solubility profile across a range of organic solvents.
Theoretical Solubility Considerations & Solvent Selection Rationale
The principle of "like dissolves like" provides a foundational framework for predicting solubility.[4] A solute's ability to dissolve in a solvent is governed by the Gibbs free energy of mixing, which is optimized when the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules are favorably matched.
Solvent Classes and Predicted Solubility:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are characterized by high dipole moments but lack O-H or N-H bonds. They can effectively solvate the polar pyrazole ring through dipole-dipole interactions. Given their ability to disrupt the strong intermolecular hydrogen bonds in the solid-state solute, high solubility is anticipated in solvents like DMSO and DMF.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding as both donors and acceptors. They are expected to interact favorably with the pyrazole's N-H and nitrogen lone pairs. Therefore, moderate to good solubility is predicted in lower-chain alcohols. Water solubility is expected to be limited due to the hydrophobic cyclopentane ring and the large iodine atom.[2]
-
Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane (DCM)): These solvents have intermediate polarity. DCM's polarizability may allow for favorable interactions with the iodo-substituent, while ethyl acetate can act as a hydrogen bond acceptor. Moderate solubility is likely.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. The non-polar cyclopentane ring will favor these interactions, but the highly polar pyrazole core will strongly disfavor them. Consequently, solubility in hexane and toluene is expected to be very low.
This theoretical analysis provides a rational basis for selecting a diverse yet targeted set of solvents for experimental verification.
Gold Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method
For drug discovery and development, thermodynamic or equilibrium solubility is the most crucial parameter as it represents the true maximum concentration of a compound in a solvent under stable conditions.[5][6][7] The shake-flask method is the universally accepted gold standard for determining this value.[5]
Causality Behind the Protocol: This protocol is designed as a self-validating system. The use of excess solid ensures that saturation is achieved. The extended incubation period allows the system to reach thermodynamic equilibrium, moving beyond the potentially misleading, supersaturated states measured in kinetic assays.[7][8] Quantification via a validated HPLC method ensures accuracy and specificity, distinguishing the parent compound from any potential impurities or degradants.
Materials & Equipment:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (±0.01 mg)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Calibrated pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with UV detector
-
Volumetric flasks for standard preparation
Step-by-Step Experimental Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., ~5-10 mg) to a pre-weighed 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the slurry at a constant temperature (e.g., 25 °C) for 24 to 48 hours. This extended time is critical to ensure the dissolution process reaches equilibrium.[6]
-
Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the remaining solid. This step is crucial to separate the saturated supernatant from the excess solid.[8]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Causality: It is critical not to disturb the solid pellet.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. Causality: This step removes any fine particulate matter that could dissolve upon dilution, leading to an overestimation of solubility.[8] Adsorption to the filter material should be considered and evaluated for highly lipophilic compounds.
-
Dilution & Analysis: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of a pre-established HPLC calibration curve.
-
Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.
-
Calculation: Calculate the original solubility (S) in mg/mL using the following formula:
-
S (mg/mL) = [Concentration from HPLC (mg/mL)] × [Dilution Factor]
-
Experimental Workflow and Data Presentation
A logical and clear workflow is essential for reproducible results. The following diagram illustrates the key stages of the shake-flask solubility determination protocol.
Caption: Workflow for equilibrium solubility determination.
Data Summary Table:
Experimental results should be tabulated for clear comparison. The following table provides a template for presenting both the predicted qualitative solubility and the experimentally determined quantitative data.
| Organic Solvent | Solvent Class | Predicted Qualitative Solubility | Experimental Solubility at 25 °C (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Enter experimental data |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Enter experimental data |
| Methanol | Polar Protic | Good | Enter experimental data |
| Ethanol | Polar Protic | Good | Enter experimental data |
| Acetonitrile | Polar Aprotic | Moderate | Enter experimental data |
| Ethyl Acetate | Moderately Polar | Moderate | Enter experimental data |
| Dichloromethane (DCM) | Moderately Polar | Moderate-Low | Enter experimental data |
| Toluene | Non-Polar | Very Low | Enter experimental data |
| n-Hexane | Non-Polar | Insoluble | Enter experimental data |
Conclusion
The solubility of this compound is a critical parameter dictated by its unique combination of a polar, hydrogen-bonding pyrazole core and a non-polar, fused aliphatic ring. Theoretical analysis predicts a favorable solubility profile in polar solvents, particularly polar aprotic media like DMSO and DMF, with diminishing solubility as solvent polarity decreases. However, such predictions must be confirmed through rigorous experimental validation. The equilibrium shake-flask method detailed herein provides a robust, reliable, and scientifically sound approach for generating accurate thermodynamic solubility data. Adherence to this protocol will empower researchers to make informed decisions regarding solvent selection for chemical reactions, purification strategies, and formulation development, thereby accelerating their research and development timelines.
References
- 1. calpaclab.com [calpaclab.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Organic chemistry - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Solubility Test | AxisPharm [axispharm.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Dawn of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Cyclopenta[c]pyrazole Derivatives
For decades, the intricate fusion of a cyclopentane ring with a pyrazole has given rise to the cyclopenta[c]pyrazole core, a privileged scaffold in modern medicinal chemistry. This guide delves into the historical context of its discovery, the evolution of its synthesis, and its emergence as a cornerstone for the development of novel therapeutics, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical heterocyclic system.
I. Genesis of a Fused Heterocycle: The Historical Discovery
While the precise first synthesis of the parent cyclopenta[c]pyrazole ring system is not prominently documented in readily available historical records, its conceptualization stems from the foundational principles of pyrazole chemistry established in the late 19th century. The seminal work of Ludwig Knorr in 1883 on the synthesis of pyrazoles from the condensation of 1,3-dicarbonyl compounds with hydrazines laid the groundwork for the future exploration of fused pyrazole systems.[1][2][3] It is plausible that early explorations into fused pyrazoles in the mid-20th century, focusing on the reactions of cyclic β-ketoesters or their equivalents with hydrazines, likely led to the first, albeit perhaps unheralded, synthesis of a cyclopenta[c]pyrazole derivative.
The logical extension of the Knorr pyrazole synthesis to cyclic 1,3-dicarbonyl precursors, such as 2-formylcyclopentanone or 2-oxocyclopentanecarboxylate, would directly yield the tetrahydrocyclopenta[c]pyrazole core. This foundational reaction remains a cornerstone in the synthesis of these derivatives today.
II. The Evolving Art of Synthesis: From Classical to Contemporary Strategies
The synthetic toolbox for accessing the cyclopenta[c]pyrazole scaffold has significantly expanded from its classical roots. Modern methodologies offer greater control over substitution patterns, stereochemistry, and overall efficiency, catering to the nuanced demands of medicinal chemistry.
A. The Enduring Legacy of Cyclocondensation Reactions
The reaction of a 1,3-dicarbonyl equivalent within a five-membered ring with a hydrazine derivative remains a robust and widely employed strategy for constructing the cyclopenta[c]pyrazole core. This approach is exemplified in the synthesis of various biologically active derivatives.
Experimental Protocol: A Representative Knorr-Type Synthesis of a Tetrahydrocyclopenta[c]pyrazolone
This protocol outlines a general procedure for the synthesis of a 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-one, a common intermediate in the development of cyclopenta[c]pyrazole-based compounds.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid (as solvent)
-
Glacial acetic acid (as catalyst, if needed)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. For substituted hydrazines, a slight excess may also be used. The reaction can be exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the desired 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-one.
B. The Precision of 1,3-Dipolar Cycloadditions
A powerful and versatile alternative for constructing the pyrazole ring is the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile.[4] In the context of cyclopenta[c]pyrazoles, this typically involves the reaction of a cyclopentene derivative (the dipolarophile) with a diazo compound or a nitrilimine (the 1,3-dipole). This method offers excellent control over regioselectivity and allows for the introduction of a wide range of substituents.[2]
C. Modern Innovations: Multicomponent and Catalytic Approaches
The drive for efficiency and molecular diversity has led to the development of multicomponent reactions (MCRs) for pyrazole synthesis. These reactions allow for the assembly of complex molecules from three or more starting materials in a single pot, often with high atom economy.[1][5] While specific MCRs for cyclopenta[c]pyrazoles are less commonly reported than for monocyclic pyrazoles, the principles can be adapted. For instance, an in-situ generation of a cyclopentanone-derived 1,3-dicarbonyl followed by condensation with a hydrazine and another component could provide a rapid entry to highly substituted cyclopenta[c]pyrazoles.
Furthermore, the use of transition metal catalysis has opened new avenues for the synthesis of fused pyrazoles. Copper-catalyzed annulation of hydrazones with cyclic enones, for example, has been shown to be an effective method for preparing cyclopentanone-fused pyrazoles.[6]
III. Therapeutic Promise: The Rise of Cyclopenta[c]pyrazole Derivatives in Drug Discovery
The unique structural features of the cyclopenta[c]pyrazole core, including its rigidity and defined vectoral presentation of substituents, have made it an attractive scaffold for targeting a variety of biological systems.
A. Targeting Ion Channels: N-Type Calcium Channel Inhibitors for Pain Management
A notable application of the cyclopenta[c]pyrazole scaffold is in the development of N-type calcium channel (Cav2.2) blockers. These channels play a crucial role in nociceptive signaling, making them a key target for the treatment of chronic pain. A novel series of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles has been investigated for this purpose, with one compound demonstrating in vivo activity in a rat model of pain.[4]
The structure-activity relationship (SAR) studies for these compounds have revealed key insights. For instance, the nature and position of substituents on the pyrazole and cyclopentane rings significantly influence the inhibitory potency and pharmacokinetic properties of the molecules.
| Compound Series | Key Structural Features | Biological Activity (Cav2.2 Inhibition) |
| 2,4,5,6-Tetrahydrocyclopenta[c]pyrazoles | Varied substituents on the pyrazole nitrogen and the cyclopentane ring. | Potent inhibition observed with specific substitution patterns. |
B. Modulating the Endocannabinoid System: Selective CB2 Receptor Ligands
The cannabinoid receptor 2 (CB2) is primarily expressed in the immune system and has emerged as a promising therapeutic target for a range of conditions, including inflammatory disorders and neuropathic pain, without the psychoactive side effects associated with CB1 receptor activation. Dihydrothienocyclopentapyrazole derivatives have been discovered as potent and selective CB2 receptor ligands.[7]
SAR studies on this series have demonstrated that modifications to the amide portion and the phenyl group attached to the pyrazole nitrogen can dramatically impact both affinity and selectivity for the CB2 receptor. For example, the 6-methyl-1-(1,4-dichlorophenyl)-N-piperidinyl)-1,4-dihydrothieno[2',3':4,5]cyclopenta[1,2-c]pyrazole-3-carboxamide displayed high affinity and good selectivity for CB2 receptors.[7]
| Compound Series | Key Structural Features | Biological Activity (CB2 Receptor) |
| Dihydrothienocyclopentapyrazoles | Tricyclic core with variations in the amide and N-phenyl substituents. | High affinity and selectivity for CB2 receptors, with some compounds acting as full agonists. |
IV. Future Directions and Perspectives
The cyclopenta[c]pyrazole scaffold continues to be a fertile ground for drug discovery. Its conformational rigidity and synthetic tractability make it an ideal starting point for the design of potent and selective ligands for a growing number of biological targets. Future research will likely focus on:
-
Exploration of New Therapeutic Areas: Expanding the application of cyclopenta[c]pyrazole derivatives to other disease areas, such as oncology and neurodegenerative disorders.
-
Development of Novel Synthetic Methodologies: Creating more efficient and stereoselective synthetic routes to access a wider range of structurally diverse analogs.
-
Advanced Computational Modeling: Utilizing in silico methods to guide the design of next-generation cyclopenta[c]pyrazole-based drugs with improved efficacy and safety profiles.
V. References
-
Winter, M. A., D'Andrea, S. V., Dvorak, C. A., et al. (2014). Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(9), 2057-2061. --INVALID-LINK--
-
Pinna, G. A., Murineddu, G., Careddu, G., et al. (2014). Tricyclic pyrazoles part 7. Discovery of potent and selective dihydrothienocyclopentapyrazole derived CB2 ligands. European Journal of Medicinal Chemistry, 85, 747-757. --INVALID-LINK--
-
Betcke, I., Götzinger, A. C., Kornet, M. M., & Müller, T. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 2024-2077. --INVALID-LINK--
-
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 1,3-dicarbonyls to pyrazoles: a multicomponent approach. Chemical Society Reviews, 40(3), 1617-1630. --INVALID-LINK--
-
Albar, H. A., Makki, M. S. I., & Faidallah, H. M. (1997). Synthesis of Novel Spiro and Fused Cyclopenta[c]-pyrazole and -pyrimidine Derivatives. Journal of Chemical Research, Synopses, (2), 40-41. --INVALID-LINK--
-
Ghorai, M. K., Kumar, A., & Das, K. (2012). Synthesis of cyclopentanone-fused pyrazoles. Organic & Biomolecular Chemistry, 10(33), 6696-6705. --INVALID-LINK--
-
Wikipedia. (n.d.). Diazoalkane 1,3-dipolar cycloaddition. Retrieved from --INVALID-LINK--
-
Mahmood, A., & Siddiqui, H. L. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 343-353. --INVALID-LINK--
-
Abdel-Aziz, A. A.-M., & El-Subbagh, H. I. (2009). The Reaction of Cyclopentanone with Cyanomethylene Reagents: Novel Synthesis of Pyrazole, Thiophene, and Pyridazine Derivatives. Journal of Heterocyclic Chemistry, 46(5), 949-955. --INVALID-LINK--
-
Singh, M., Singh, K., & Singh, P. (2016). Chemical synthesis, pharmacological evaluation and in silico analysis of new 2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole derivatives as potential anti-mitotic agents. Bioorganic & Medicinal Chemistry Letters, 26(16), 4048-4053. --INVALID-LINK--
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Spiro and Fused Cyclopenta[c]-pyrazole and -pyrimidine Derivatives - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
theoretical calculations on 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole
An In-depth Technical Guide to the Theoretical Investigation of 3-Iodo-Cyclopentapyrazoles
Abstract: This guide provides a comprehensive framework for the theoretical and computational investigation of 3-iodo-1,4,5,6-tetrahydro-cyclopentapyrazole. Recognizing the limited specific literature on its 1H,4H,5H,6H-cyclopenta[c]pyrazole isomer, this document utilizes the more documented tetrahydro-cyclopentapyrazole scaffold as a direct, methodologically identical case study. The principles and protocols detailed herein are fully transferable to related isomers. We will explore the rationale behind selecting appropriate computational methods, from Density Functional Theory (DFT) functionals and basis sets to solvation models, and present a step-by-step workflow for geometry optimization, vibrational analysis, and the calculation of key electronic and spectroscopic properties. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to elucidate the molecular characteristics of halogenated pyrazole derivatives, thereby accelerating discovery and development efforts.
Part 1: Foundational Principles for a Robust Computational Approach
The predictive power of a theoretical calculation is not inherent to the software; it is a direct result of informed decisions made by the scientist. For a molecule like 3-iodo-1,4,5,6-tetrahydro-cyclopentapyrazole, which contains a heavy halogen, a fused ring system, and heteroatoms, several factors must be carefully considered to ensure the results are chemically meaningful.
The Rationale for Density Functional Theory (DFT)
For molecules of this size, DFT strikes an optimal balance between computational accuracy and resource efficiency, making it the workhorse of modern computational chemistry. It allows us to model the electronic structure with sufficient rigor to predict a wide range of properties, including:
-
Geometric Structures: Determining stable three-dimensional conformations.
-
Reaction Energetics: Calculating the thermodynamics of potential reactions.
-
Electronic Properties: Understanding reactivity through analysis of molecular orbitals and charge distribution.
-
Spectroscopic Data: Predicting NMR, IR, and Raman spectra to aid in experimental characterization.
Critical Choices in Methodology: Functional and Basis Set Selection
The combination of a DFT functional and a basis set defines the "model chemistry" of the calculation. This is the most critical decision in the entire workflow.
-
DFT Functional Selection: Functionals are mathematical approximations that describe the exchange-correlation energy of the electrons.
-
B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and speed for general organic molecules. It serves as an excellent baseline.
-
M06-2X: This functional is specifically parameterized to better handle non-covalent interactions, which can be important in understanding potential intermolecular binding.
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections. This is highly recommended for systems where London dispersion forces are significant, and for obtaining accurate thermochemistry and geometries.
-
-
Basis Set Selection - Accounting for Iodine: A basis set is a set of mathematical functions used to build the molecular orbitals.
-
For H, C, and N: The Pople-style basis set, such as 6-311+G(d,p) , provides a flexible and accurate description. The "+" indicates the addition of diffuse functions to handle lone pairs and anions, while the "(d,p)" denotes polarization functions to describe non-spherical electron density.
-
For Iodine (I): Due to the large number of core electrons and significant relativistic effects in heavy elements like iodine, a standard basis set is insufficient. It is imperative to use a basis set coupled with an Effective Core Potential (ECP) . The LANL2DZ (Los Alamos National Laboratory 2-double-ζ) is a common and effective choice. The ECP replaces the core electrons with a mathematical potential, reducing computational cost and implicitly accounting for relativistic effects.
-
Simulating the Environment: The Role of Solvation Models
Chemical reactions and biological interactions rarely occur in a vacuum. The inclusion of a solvent model is crucial for obtaining realistic energetic and property data. Implicit solvation models, which represent the solvent as a continuous medium, are computationally efficient and effective. The Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) is a robust and widely used standard for this purpose.
Part 2: A Validated Step-by-Step Computational Workflow
The following protocol outlines a self-validating system for the theoretical analysis of 3-iodo-1,4,5,6-tetrahydro-cyclopentapyrazole. Each step builds upon the previous one, ensuring the final data is derived from a chemically correct and stable structure.
Caption: A validated workflow for theoretical calculations.
Protocol 1: Geometry Optimization and Frequency Analysis
-
Construct the Molecule: Build the 3-iodo-1,4,5,6-tetrahydro-cyclopentapyrazole molecule in a suitable molecular editor. Ensure correct bond orders and initial 3D geometry.
-
Define Calculation Setup: In a computational chemistry software package (e.g., Gaussian, ORCA), specify the following:
-
Job Type: Opt (Optimization) followed by Freq (Frequencies).
-
Functional: ωB97X-D.
-
Basis Set: A mixed basis set must be defined. Use LANL2DZ for the Iodine atom and 6-311+G(d,p) for all other atoms (C, N, H).
-
Solvation: SCRF=(PCM, Solvent=Water) or another solvent of interest.
-
Charge and Multiplicity: 0 and 1 (for a neutral singlet state).
-
-
Execute the Calculation: Run the calculation. The software will iteratively adjust the molecular geometry to find the point of minimum energy on the potential energy surface.
-
Validate the Output:
-
Convergence: Confirm that the optimization job completed successfully by checking for the "Normal termination" message in the output file.
-
Frequency Analysis: This is the critical self-validating step. Scan the frequency calculation results. A true energy minimum will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be perturbed and re-optimized.
-
Part 3: Data Analysis and Interpretation
Once a validated minimum energy structure is obtained, a wealth of information can be extracted to understand the molecule's inherent properties.
Structural and Electronic Data
The following tables summarize the type of quantitative data that is generated from these calculations. The values presented are representative examples for illustrative purposes.
Table 1: Predicted Geometric Parameters
| Parameter | Atom(s) | Predicted Value |
|---|---|---|
| Bond Length | C3-I | ~2.10 Å |
| Bond Length | N1-N2 | ~1.35 Å |
| Bond Angle | N2-C3-I | ~128.5° |
| Dihedral Angle | C5-C4-N1-N2 | ~5.0° |
Table 2: Calculated Electronic Properties (in water)
| Property | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -0.8 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability |
Spectroscopic Characterization
Theoretical calculations can predict spectroscopic data that is invaluable for confirming the identity and structure of a synthesized compound.
Protocol 2: NMR Chemical Shift Calculation
-
Use Optimized Geometry: Start with the validated minimum energy structure from Protocol 1.
-
Define Calculation Setup:
-
Job Type: NMR.
-
Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard.
-
Functional/Basis Set/Solvent: Use the same model chemistry as the optimization for consistency (e.g., ωB97X-D / Mixed Basis / PCM).
-
-
Execute and Analyze: The calculation will produce absolute shielding values. These must be referenced against the shielding values of a standard (e.g., Tetramethylsilane, TMS), calculated at the exact same level of theory, to obtain the final chemical shifts (δ).
Table 3: Predicted ¹³C NMR Chemical Shifts (Referenced to TMS)
| Atom | Predicted δ (ppm) |
|---|---|
| C3 (Iodo-substituted) | ~85.0 |
| C3a | ~145.0 |
| C6a | ~140.0 |
Visualization of Key Molecular Features
Visualizing calculated properties provides intuitive chemical insight. A Molecular Electrostatic Potential (MEP) map is particularly useful for the target audience.
Caption: Interpreting an MEP map for reactivity insights.
The MEP map visually encodes the charge distribution. For 3-iodo-1,4,5,6-tetrahydro-cyclopentapyrazole, one would expect to see a negative potential (red) near the pyrazole nitrogen atoms, indicating a region of high electron density and a likely site for hydrogen bonding interactions with a biological target. The area around the C-I bond may show a "σ-hole," a region of positive potential on the iodine atom opposite the C-I bond, which is a known feature of halogen bonding.
Part 4: Conclusion
This guide has outlined a robust, multi-step, and self-validating workflow for the theoretical investigation of 3-iodo-cyclopentapyrazoles. By making informed choices regarding DFT functionals, basis sets (including ECPs for iodine), and solvation models, researchers can reliably predict molecular geometries, electronic structures, and spectroscopic signatures. The insights gained from these in silico studies—from identifying reactive sites via MEP maps to confirming structures with predicted NMR spectra—are invaluable for guiding synthetic chemistry, understanding structure-activity relationships, and ultimately accelerating the drug development pipeline. The methodologies described are not merely academic; they are practical tools for solving real-world chemical challenges.
The Core Chemistry and Biological Significance of Iodinated Pyrazoles: A Technical Guide for Drug Discovery
Abstract
This technical guide offers a comprehensive exploration of iodinated pyrazoles, a class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry and drug development.[1] We will delve into the synthetic methodologies for their preparation, dissect their reactivity in pivotal cross-coupling reactions, and illuminate their burgeoning role as modulators of critical biological signaling pathways. This document is designed to be an invaluable resource for researchers, scientists, and drug development professionals. It provides detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of reaction workflows and biological pathways to foster a deeper understanding of this vital chemical scaffold.
Introduction: The Privileged Scaffold and the Power of Iodine
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their distinct structural characteristics and wide-ranging biological activities have cemented their status as a "privileged scaffold" in the field of medicinal chemistry.[2] The strategic introduction of an iodine atom onto the pyrazole ring dramatically amplifies their synthetic utility. This provides a versatile "handle" for constructing more intricate molecular architectures through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These functionalized pyrazoles serve as key intermediates in the synthesis of a broad spectrum of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[2] This guide will systematically investigate the synthesis, reactivity, and biological importance of iodinated pyrazoles.
Synthetic Strategies for Iodinated Pyrazoles
The regioselective introduction of iodine onto the pyrazole core is a critical first step in harnessing the potential of these building blocks. The two principal isomers of interest are the 4-iodo and 5-iodopyrazoles, each accessible through distinct synthetic pathways.[2]
Synthesis of 4-Iodopyrazoles
A common and effective method for the synthesis of 4-iodopyrazoles involves the use of ceric ammonium nitrate (CAN) and elemental iodine.
Experimental Protocol: CAN-Mediated Iodination of Pyrazoles [2][3]
-
To a solution of the starting pyrazole (1.0 mmol) in acetonitrile (6 mL), add ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg) and elemental iodine (1.3 mmol, 330 mg).
-
Reflux the reaction mixture overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (15 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to quench any remaining iodine, followed by water (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Synthesis of 4-Iodopyrazole
References
Methodological & Application
Application Notes & Protocols: Strategic Implementation of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole in Suzuki-Miyaura Cross-Coupling
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Fused Pyrazole Scaffold
In the landscape of modern drug discovery, the pyrazole nucleus is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets.[1][2][3] Its unique electronic properties and metabolic stability have led to its incorporation into a multitude of approved therapeutic agents, from anti-inflammatory drugs to kinase inhibitors for oncology.[2][4] The fused bicyclic structure of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole offers a conformationally restricted and synthetically versatile starting point for the development of novel chemical entities.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, a cornerstone of pharmaceutical synthesis.[5][6][7] This palladium-catalyzed reaction is celebrated for its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[6]
This guide provides a detailed examination of the application of this compound as an electrophilic partner in Suzuki-Miyaura coupling. We will explore the underlying mechanism, provide a robust experimental protocol, and discuss key parameters for reaction optimization and troubleshooting, empowering chemists to leverage this valuable building block in their research and development programs.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered around a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][8][9][10]
-
Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-iodine bond of the this compound.[11] This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[11] The reactivity of the halide is crucial, with the C-I bond being significantly more reactive than C-Br or C-Cl bonds, making iodo-pyrazoles excellent substrates.[5]
-
Transmetalation : In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center.[6] This process requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄), which forms a more nucleophilic boronate species.[8][12] This boronate then displaces the halide on the palladium complex, forming a new diorganopalladium(II) intermediate.[8]
-
Reductive Elimination : The final step involves the elimination of the two organic fragments from the palladium(II) center, forming the new C-C bond in the desired product.[8][10] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7] The two organic groups must be in a cis orientation for this step to occur, which may require a cis-trans isomerization.[13]
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. byjus.com [byjus.com]
- 7. mt.com [mt.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Sonogashira Coupling of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] Catalyzed by palladium and copper complexes, this reaction is prized for its mild conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules for pharmaceuticals, natural products, and materials science.[1][2][3]
Pyrazole scaffolds are prominent pharmacophores in a multitude of therapeutic agents.[4] The targeted functionalization of these heterocycles is therefore a critical endeavor in drug discovery. The introduction of alkynyl moieties via Sonogashira coupling onto a pyrazole core, such as 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole, provides a powerful strategy for generating novel chemical entities with significant potential for biological activity.[5] For instance, the synthesis of 4-alkynyl pyrazoles has led to the discovery of new potent PDE4 inhibitors.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with this compound. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss key optimization strategies to ensure successful and reproducible outcomes.
Mechanistic Overview: The Synergistic Catalytic Cycles
The Sonogashira reaction operates through a dual catalytic cycle involving both palladium and copper, a synergy that allows the reaction to proceed under mild conditions.[1][5]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the this compound. This step forms a Pd(II)-aryl complex.
-
Transmetalation: The Pd(II)-aryl complex then reacts with a copper acetylide intermediate, which is formed in the copper cycle. This transmetalation step transfers the alkynyl group from copper to palladium.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, yielding the final alkynylated pyrazole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
The Copper Cycle:
-
Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (typically CuI) to form a copper acetylide intermediate.[5] This step is crucial for activating the alkyne for the subsequent transmetalation.
Some modern protocols have explored copper-free Sonogashira reactions to create more environmentally friendly methods.[7] In these cases, the terminal alkyne is thought to be directly activated by the palladium catalyst.[8]
Experimental Protocols
The following protocols provide a robust starting point for the Sonogashira coupling of this compound. It is important to note that optimization may be necessary depending on the specific terminal alkyne used.[5]
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
-
Stirring and heating equipment
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Reagents for work-up and purification (e.g., ethyl acetate, saturated aqueous NH₄Cl, brine, celite, silica gel)
General Experimental Workflow
Protocol 1: Standard Conditions with PdCl₂(PPh₃)₂/CuI
This protocol is a widely applicable starting point for a variety of terminal alkynes.
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).[5]
-
Add anhydrous THF or DMF (5 mL) followed by triethylamine (TEA, 3.0 mmol, 3.0 equiv.).
-
Stir the mixture at room temperature for 5-10 minutes to ensure dissolution and pre-catalyst formation.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Heat the reaction mixture to a temperature between 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting iodide is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.[5]
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-1H,4H,5H,6H-cyclopenta[c]pyrazole.
Protocol 2: Copper-Free Conditions
For substrates that may be sensitive to copper, a copper-free protocol can be employed. This often requires a different palladium source and ligand system.
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and a suitable palladium catalyst such as a dipyridylpalladium complex or a palladium N-heterocyclic carbene (NHC) complex (1-5 mol%).[1]
-
Add anhydrous solvent (e.g., THF, DMF, or N-methylpyrrolidinone (NMP)).[1]
-
Add a suitable base, such as an amine base (e.g., n-butylamine) or an acetate salt (e.g., tetra-n-butylammonium acetate).[1]
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Heat the reaction to the appropriate temperature (this may range from room temperature to higher temperatures depending on the catalyst system) and monitor by TLC.[1]
-
Follow the work-up and purification steps as described in Protocol 1.
Optimization and Troubleshooting
The success of the Sonogashira coupling can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Standard Condition | Optimization Considerations & Troubleshooting |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | For less reactive substrates, consider increasing catalyst loading or using more active catalysts like Pd(PPh₃)₄ or Pd-NHC complexes.[1] |
| Copper Co-catalyst | CuI (4 mol%) | If Glaser-Hay coupling (alkyne homocoupling) is a significant side reaction, consider reducing the amount of CuI or switching to a copper-free protocol. |
| Base | Triethylamine (TEA) | Other amine bases like DIPEA or piperidine can be effective. Inorganic bases like K₂CO₃ or Cs₂CO₃ may be beneficial in certain solvent systems.[7] |
| Solvent | THF or DMF | Solvent choice can significantly impact reaction rates and yields. Aprotic polar solvents are generally preferred. For sensitive substrates, milder solvents like toluene may be used. |
| Temperature | 50-80 °C | Reactions with iodo-pyrazoles are often facile at moderate temperatures. If the reaction is sluggish, a gradual increase in temperature can be beneficial. Some highly active catalyst systems may allow for room temperature reactions.[1] |
| Atmosphere | Inert (N₂ or Ar) | The presence of oxygen can deactivate the Pd(0) catalyst. Ensure the reaction is performed under a strict inert atmosphere and use degassed solvents.[9] |
Common Issues and Solutions:
-
Low Yields: This can be due to an inactive catalyst, insufficient base, or the presence of oxygen. Ensure all reagents and solvents are of high quality and anhydrous. Consider increasing the catalyst loading or reaction temperature.[5]
-
Formation of Homocoupled Alkyne (Glaser Coupling): This side reaction is promoted by the copper catalyst. Reducing the amount of CuI, adding a co-solvent like piperidine, or switching to a copper-free method can mitigate this.
-
Decomposition of Starting Material: If the substrate is thermally sensitive, lower the reaction temperature and extend the reaction time. Alternatively, a more active catalyst that operates at lower temperatures may be required.
Conclusion
The Sonogashira cross-coupling reaction is a highly effective and versatile method for the synthesis of 3-alkynyl-1H,4H,5H,6H-cyclopenta[c]pyrazole derivatives. The protocols and optimization strategies outlined in these application notes provide a solid foundation for researchers in medicinal chemistry and drug discovery to generate diverse libraries of novel pyrazole-containing compounds for biological evaluation. Careful attention to reaction setup, reagent quality, and systematic optimization will ensure high yields and reproducible results in this critical synthetic transformation.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
- 9. DSpace [repository.kaust.edu.sa]
Application Notes and Protocols: 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole as a Versatile Building Block for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The PROTAC Revolution and the Quest for Optimal Building Blocks
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized E3 ligase in PROTAC design due to the availability of potent and well-characterized small molecule ligands.[2][3][4]
The design and synthesis of effective PROTACs are complex, with the linker and E3 ligase ligand playing a crucial role in determining the efficacy, selectivity, and physicochemical properties of the final molecule. The selection of versatile and readily functionalizable building blocks is therefore paramount to streamline the PROTAC development process. This application note details the utility of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole as a strategic starting material for the synthesis of VHL-recruiting PROTACs. Its fused ring system provides a rigid scaffold, while the strategically placed iodine atom offers a versatile handle for the introduction of various linker moieties through well-established cross-coupling reactions.
The Strategic Advantage of this compound
The this compound scaffold presents several key advantages for PROTAC design:
-
Versatile Functionalization: The iodine atom at the 3-position is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[5][6][7][8] This allows for the straightforward and efficient installation of alkyne-containing linkers, which are commonly employed in PROTAC synthesis.
-
Rigid Core: The bicyclic cyclopentapyrazole core provides a constrained conformation, which can be advantageous in pre-organizing the linker and influencing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
-
Established VHL Recognition: The pyrazole moiety is a known pharmacophore that can be elaborated to bind to the VHL E3 ligase. By functionalizing the 3-position, the core scaffold can be oriented to present the linker away from the VHL binding pocket, minimizing interference with E3 ligase engagement.
PROTAC Mechanism of Action
The fundamental principle of PROTAC action is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Figure 1: General mechanism of action for a VHL-recruiting PROTAC.
Experimental Protocols
This section outlines a representative synthetic workflow for the construction of a PROTAC molecule utilizing this compound as the starting material. The synthesis is divided into three main stages: functionalization of the building block, linker conjugation, and final PROTAC assembly.
Part 1: Synthesis of a Linker-Functionalized VHL Ligand Precursor
The initial step involves the installation of a linker precursor onto the this compound core via a Sonogashira coupling reaction. This is a robust and widely used method for forming carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms.[5][6][8]
Figure 2: Workflow for the functionalization of the core building block.
Protocol 1: Sonogashira Coupling of this compound with a Terminal Alkyne
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne linker (e.g., N-Boc-propargylamine) (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.05 eq)
-
CuI (0.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the terminal alkyne linker and the amine base.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired linker-functionalized pyrazole.
-
| Parameter | Representative Value |
| Reaction Time | 4-12 hours |
| Temperature | 25-50 °C |
| Typical Yield | 70-90% |
| Purity (post-chromatography) | >95% |
| Table 1: Representative data for the Sonogashira coupling reaction. |
Part 2: Elaboration of the VHL Ligand and Final PROTAC Assembly
Following the successful installation of the linker, the VHL ligand can be further elaborated, and the target-binding moiety can be attached. This typically involves standard peptide coupling or nucleophilic substitution reactions.
References
- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Cyclopenta[c]pyrazole Core
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole scaffold. This fused pyrazole system is of significant interest in medicinal chemistry and drug development due to its rigid, bicyclic structure, which serves as a valuable bioisostere and conformational constraint in ligand design. The presence of a 3-iodo substituent provides a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions. This document outlines strategic approaches for both N-H functionalization and C-3 derivatization, offering field-proven, step-by-step protocols for researchers and drug development professionals.
Introduction and Strategic Considerations
The 1H,4H,5H,6H-cyclopenta[c]pyrazole core represents a privileged scaffold in modern medicinal chemistry. Its rigidified structure allows for precise orientation of substituents, which is critical for optimizing interactions with biological targets. The 3-iodo derivative is a key intermediate, enabling the exploration of chemical space around the pyrazole ring through robust and well-established palladium-catalyzed cross-coupling methodologies.[1][2]
A primary strategic decision in the functionalization of this scaffold is the management of the pyrazole N-H proton. This proton is acidic and can interfere with many organometallic catalytic cycles by protonating strong bases or sensitive reagents. Therefore, the synthetic chemist must choose between two primary pathways:
-
Direct C-3 Functionalization: Proceeding with cross-coupling on the N-H free scaffold. This is often feasible but may require careful selection of bases and conditions to avoid side reactions.
-
N-Protection Followed by C-3 Functionalization: Alkylating or arylating the N-1 position first. This protects the acidic proton, improves solubility in many organic solvents, and introduces an additional point of diversity. This is often the more robust and versatile approach.
This guide will provide protocols for both N-functionalization and subsequent C-3 cross-coupling reactions.
N-1 Functionalization: Alkylation Protocols
N-alkylation is a fundamental step to protect the pyrazole core and introduce substituents that can modulate the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Standard protocols typically involve deprotonation with a suitable base followed by quenching with an electrophile (e.g., an alkyl halide).[3][4][5]
Protocol 2.1: General N-Alkylation using Sodium Hydride
This protocol describes a standard procedure for attaching a simple alkyl group (e.g., methyl, ethyl, benzyl) to the N-1 position.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes. The solution should become homogeneous as the sodium pyrazolide salt forms.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-1 alkylated product.
C-3 Functionalization via Palladium-Catalyzed Cross-Coupling
The C-I bond at the 3-position is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new C-C and C-N bonds.[1][6] The following protocols are based on well-established methods for iodopyrazole derivatives and are expected to be highly effective for the N-protected cyclopenta[c]pyrazole scaffold.[7][8][9][10]
Experimental Workflow for C-3 Functionalization
The general workflow for these reactions is highly conserved, emphasizing the need for anaerobic conditions to protect the palladium catalyst.
Caption: General workflow for Pd-catalyzed cross-coupling reactions.
Protocol 3.1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for installing aryl, heteroaryl, or vinyl groups by coupling with a boronic acid or ester.[11][12]
Materials:
-
N-protected this compound (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
Solvent system: e.g., 1,4-Dioxane/Water (4:1) or DME
Procedure:
-
In a flask suitable for inert atmosphere reactions, combine the iodopyrazole (1.0 eq), boronic acid (1.2 eq), and base (Na₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS indicates consumption of the starting material (typically 4-12 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Protocol 3.2: Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is the method of choice for introducing terminal alkynes, which are themselves versatile functional groups.[7][13][14][15]
Materials:
-
N-protected this compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (used as base and solvent)
-
Anhydrous THF or DMF (co-solvent, optional)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the iodopyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous solvent (e.g., THF) followed by the base (Et₃N, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature to 50 °C. Monitor progress by TLC. The reaction is often complete within 1-6 hours.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by a brine wash.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by silica gel column chromatography.
Protocol 3.3: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction enables the synthesis of aryl and alkyl amines, which are crucial functional groups in pharmaceuticals.[16][17][18][19][20][21] The choice of ligand is critical and depends on the nature of the amine.
Materials:
-
N-protected this compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
Ligand: e.g., XPhos or RuPhos (0.04-0.08 eq)
-
Base: Sodium tert-butoxide (NaOtBu) or LHMDS (1.4 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the iodopyrazole (1.0 eq), amine (1.2 eq), base (NaOtBu, 1.4 eq), Pd₂(dba)₃ (0.02 eq), and ligand (e.g., XPhos, 0.04 eq) to a reaction vessel.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the vessel and heat to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.
-
Carefully wash the filtrate with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by silica gel column chromatography.
Summary of Reaction Conditions
The following table summarizes typical conditions for the C-3 functionalization of the N-protected iodopyrazole scaffold.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5%) | - | Na₂CO₃ (2.0) | Dioxane/H₂O | 80-100 |
| Sonogashira | PdCl₂(PPh₃)₂ (3%) | - | Et₃N (3.0) | THF / Et₃N | 25-50 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | XPhos (4%) | NaOtBu (1.4) | Toluene | 90-110 |
Mechanistic Overview: The Cross-Coupling Catalytic Cycle
All the described C-3 functionalization reactions proceed through a similar palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation (for Suzuki/Sonogashira) or Base-mediated Amine Coordination, and Reductive Elimination.
Caption: A simplified catalytic cycle for Pd-catalyzed cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 17. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. research.rug.nl [research.rug.nl]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols for the N-Alkylation of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole
Introduction: The Strategic Value of N-Alkylated Cyclopenta[c]pyrazoles
The 1H,4H,5H,6H-cyclopenta[c]pyrazole scaffold is a bicyclic heterocyclic system that serves as a valuable core in medicinal chemistry. The introduction of an iodine atom at the 3-position provides a crucial handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations[1]. However, the biological activity, pharmacokinetic properties, and three-dimensional orientation of these molecules are profoundly influenced by the substituent on the pyrazole nitrogen.
N-alkylation of the pyrazole ring is, therefore, a critical step in the synthesis of diverse compound libraries for drug discovery.[2][3] The challenge, however, lies in controlling the regioselectivity of this transformation. The two nitrogen atoms of the pyrazole ring (N1 and N2) exhibit similar electronic properties, often leading to the formation of a mixture of N1 and N2-alkylated regioisomers when the pyrazole is asymmetrically substituted.[4][5] This guide provides a detailed examination of the mechanistic principles governing N-alkylation and offers robust, field-proven protocols to achieve desired regiochemical outcomes for the 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole substrate.
Mechanistic Insights: The Path to N-Alkylation
The N-alkylation of a pyrazole is fundamentally a two-step process involving deprotonation followed by a nucleophilic substitution.
-
Deprotonation: The process is initiated by a base, which abstracts the acidic proton from the N-H of the pyrazole ring. This generates a planar, aromatic pyrazolate anion. The negative charge in this anion is delocalized across both nitrogen atoms, creating two nucleophilic centers.
-
Nucleophilic Attack: The pyrazolate anion then acts as a nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide) in a standard SN2 reaction. Since either nitrogen can initiate the attack, a mixture of N1 and N2 regioisomers can be formed.
The regiochemical outcome is not random; it is dictated by a subtle interplay of steric and electronic factors. For the this compound, the fused cyclopentane ring and the iodine atom create distinct steric environments around the N1 and N2 positions. Generally, alkylation tends to occur at the less sterically hindered nitrogen atom.[6][7] The choice of base, solvent, and the nature of the alkylating agent can be strategically employed to favor one isomer over the other.[4][8]
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Strategic C-C Bond Formation: A Detailed Protocol for the Heck Reaction of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole
An Application Note for Drug Development Professionals
Introduction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This transformation has profound implications in medicinal chemistry and drug development, where the precise installation of vinyl groups onto complex scaffolds is a critical step in the synthesis of novel pharmacophores.[2] This application note provides a comprehensive, field-tested protocol for the Heck reaction involving 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole (CAS: 1426424-00-1), a valuable building block in pharmaceutical research.[3][4]
We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a detailed, step-by-step procedure from setup to purification. Furthermore, this guide includes a troubleshooting section to address common challenges, ensuring researchers can adapt and optimize the protocol for their specific alkene coupling partners. The inherent reactivity of the iodo-pyrazole substrate, particularly the potential for the pyrazole's nitrogen to interact with the catalyst, necessitates a carefully optimized approach.[5][6]
The Heck Reaction: Mechanistic Overview and Parameter Selection
The efficacy of the Heck reaction hinges on a delicate interplay between the substrate, palladium catalyst, ligand, base, and solvent. Understanding the role of each component is paramount for successful execution and optimization. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, which is a foundational mechanism in cross-coupling chemistry.[7]
The generally accepted mechanism involves three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex.[8] Iodides are highly reactive substrates for this step, often allowing for milder reaction conditions compared to bromides or chlorides.[9]
-
Migratory Insertion (Carbopalladation): The alkene coupling partner coordinates to the Pd(II) complex, followed by insertion into the palladium-carbon bond. This step forms the new carbon-carbon bond.[10]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the final substituted alkene product and a hydridopalladium(II) species.[11]
-
Reductive Elimination/Base Regeneration: The base regenerates the active Pd(0) catalyst from the hydridopalladium(II) species, allowing the cycle to continue.[12]
Caption: Figure 1: The Heck Reaction Catalytic Cycle
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective choice. It is air-stable and is reduced in situ to the active Pd(0) species, often by a phosphine ligand or an amine base.[12] Catalyst loadings are typically low (1-5 mol%).
-
Ligand: The ligand stabilizes the palladium catalyst, preventing its decomposition into inactive palladium black, and modulates its reactivity.[5] For electron-rich iodo-heterocycles like our substrate, a simple phosphine ligand is often sufficient. However, studies on analogous 4-iodo-1H-pyrazoles have shown that triethyl phosphite (P(OEt)₃) can be a particularly effective ligand, leading to high yields.[6] We will proceed with this recommendation.
-
Base: A base is required to neutralize the hydrogen iodide (HI) generated during the reductive elimination step, thereby regenerating the Pd(0) catalyst.[10] Triethylamine (Et₃N) is a common, effective, and easily removable organic base.[1] Inorganic bases like potassium carbonate (K₂CO₃) are also viable alternatives.[7]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile (MeCN) are typically used as they can dissolve the various components and often facilitate the reaction.[13][14] DMF is an excellent starting choice due to its high boiling point and good solvating properties. It is crucial to use anhydrous, degassed solvents to prevent catalyst deactivation by oxygen.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic alkene, such as an acrylate or styrene derivative.
| Reagent/Material | Purpose | Typical Amount (for 1.0 mmol scale) |
| This compound | Aryl Halide | 1.0 equiv. (234 mg) |
| Alkene (e.g., n-butyl acrylate) | Coupling Partner | 1.2 - 1.5 equiv. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 2 mol% (4.5 mg) |
| Triethyl phosphite (P(OEt)₃) | Ligand | 4 mol% (6.8 µL) |
| Triethylamine (Et₃N) | Base | 2.0 equiv. (279 µL) |
| Anhydrous, Degassed DMF | Solvent | 5 mL (0.2 M) |
| Schlenk flask or oven-dried round-bottom flask | Reaction Vessel | - |
| Magnetic stirrer and stir bar | Agitation | - |
| Inert gas supply (Argon or Nitrogen) with manifold | Inert Atmosphere | - |
| Syringes and needles | Reagent Transfer | - |
| TLC plates, Ethyl Acetate, Hexanes | Reaction Monitoring & Chromatography | - |
-
Reaction Setup (Inert Atmosphere):
-
Place an appropriately sized magnetic stir bar into a Schlenk flask.
-
Add this compound (1.0 equiv) and palladium(II) acetate (0.02 equiv) to the flask.
-
Seal the flask and connect it to a Schlenk line or manifold. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere. This step is critical to prevent the oxidation and deactivation of the catalyst.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous, degassed DMF (to make a ~0.2 M solution) via syringe.
-
Add the triethylamine (2.0 equiv) via syringe.
-
Add the triethyl phosphite ligand (0.04 equiv) via syringe. The mixture may change color as the Pd(II) is reduced to Pd(0).
-
Finally, add the alkene coupling partner (1.2 equiv) via syringe.
-
-
Reaction Execution and Monitoring:
-
Lower the flask into a preheated oil bath set to 80-100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.[15] Take small aliquots from the reaction mixture periodically (e.g., every 2-4 hours). A typical reaction time is 12-24 hours.[16] The reaction is complete when the starting iodo-pyrazole spot is no longer visible by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (approx. 20-30 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 20 mL) to remove DMF and the triethylamine salt.
-
Wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product is typically a dark oil or solid. Purify the material using flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[15]
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Optimization and Troubleshooting
Should the initial reaction conditions prove suboptimal, a systematic optimization should be undertaken.
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficient temperature.3. Catalyst inhibition. | 1. Ensure reagents and solvent are anhydrous and properly degassed.2. Incrementally increase the temperature to 120 °C.[16]3. The NH of the pyrazole may be inhibiting the catalyst. Consider switching to a different ligand system (e.g., PPh₃ or a bulky Buchwald ligand like XPhos) or a different base (e.g., K₂CO₃).[5][16] |
| Formation of Palladium Black | Catalyst decomposition/aggregation. | This indicates the Pd(0) species is not sufficiently stabilized.[5] Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Ensure a strictly inert atmosphere is maintained throughout the reaction. |
| Formation of Side Products | 1. Alkene isomerization.2. Reductive Heck pathway. | 1. This can sometimes occur at high temperatures or with prolonged reaction times. Try lowering the temperature.[13]2. The reductive Heck reaction forms a saturated product instead of the substituted alkene.[17] This can be influenced by the base and solvent; screening different bases (e.g., NaOAc) may be beneficial. |
| Difficult Purification | Co-elution of product with byproducts or residual reagents. | Re-evaluate the work-up procedure. An acidic or basic wash might remove certain impurities. Optimize the solvent system for column chromatography to achieve better separation. |
Conclusion
The Heck reaction of this compound is a powerful method for introducing molecular complexity and accessing novel chemical space relevant to drug discovery. The protocol detailed herein provides a scientifically grounded and robust starting point for this transformation. By understanding the mechanistic principles and the function of each reagent, researchers can effectively troubleshoot and optimize the reaction, adapting it to a wide array of alkene coupling partners. Careful attention to maintaining an inert atmosphere and using anhydrous reagents is critical for achieving high yields and reproducibility.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. byjus.com [byjus.com]
- 8. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. books.rsc.org [books.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. nanochemres.org [nanochemres.org]
- 15. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors
Introduction: The Central Role of Kinases and the Need for Precision Synthesis
Protein kinases are fundamental regulators of cellular life.[1] These enzymes catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation.[1][] This simple modification acts as a molecular switch, controlling complex processes such as cell growth, differentiation, apoptosis, and motility.[1] Given their central role, it is not surprising that dysregulated kinase activity, arising from mutation or overexpression, is a primary driver of numerous diseases, most notably cancer.[3][4][5]
This has established protein kinases as one of the most critical classes of drug targets in modern medicine.[6][7] Small-molecule kinase inhibitors have revolutionized targeted therapy, shifting the paradigm from broad-spectrum chemotherapy to precision oncology.[8] The majority of these inhibitors are designed to be ATP-competitive, binding to the highly conserved ATP-binding pocket of the kinase and preventing phosphorylation.[] Their structures often feature heterocyclic scaffolds (e.g., quinazolines, pyrimidines, indoles) that form key hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of adenine from ATP.[10][11]
The successful development of these complex molecules hinges on robust, efficient, and versatile synthetic chemistry. This guide provides an in-depth look at key synthetic methodologies that are cornerstones in the construction of novel kinase inhibitors, moving beyond a simple list of steps to explain the underlying chemical logic and providing field-proven protocols for their execution.
Core Synthetic Strategies: Building the Kinase Inhibitor Framework
The synthesis of a kinase inhibitor is a tale of two parts: the construction of a core heterocyclic scaffold and the strategic installation of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The reactions that enable these transformations must be reliable, tolerate a wide range of functional groups, and allow for the rapid generation of chemical diversity. Among the most powerful tools in the medicinal chemist's arsenal are palladium-catalyzed cross-coupling reactions and acid-catalyzed cyclizations for scaffold formation.
This document will focus on three indispensable reactions:
-
Buchwald-Hartwig Amination: For the formation of critical carbon-nitrogen (C-N) bonds, creating the aryl amine linkages ubiquitous in kinase inhibitors.
-
Sonogashira Coupling: For the formation of carbon-carbon (C-C) bonds, specifically introducing alkynyl groups that can serve as versatile handles or key pharmacophoric elements.
-
Pictet-Spengler Reaction: A powerful method for constructing complex, fused heterocyclic systems that often form the core of potent inhibitors.
Below is a conceptual workflow illustrating the journey from chemical synthesis to a validated kinase inhibitor.
Application Note 1: Buchwald-Hartwig Amination in Kinase Inhibitor Synthesis
Scientific Principle and Application
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine, forming a C-N bond.[12][13] Its development was a landmark achievement in organic synthesis, providing a highly efficient and general method to construct aryl amines.[12] For kinase inhibitor synthesis, this reaction is indispensable. Many inhibitors feature an aniline or related aryl amine moiety that is crucial for binding, often projecting from the core scaffold to occupy specific pockets within the ATP-binding site. The Buchwald-Hartwig reaction allows for the late-stage introduction of diverse amines, enabling extensive structure-activity relationship (SAR) studies.
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amide complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical, with bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, RuPhos) providing high reactivity and broad substrate scope.[14][15]
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of an aryl bromide with a primary amine. Conditions should be optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (di-tert-butyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Causality Note: The bulky, electron-rich XPhos ligand facilitates both the oxidative addition and the final reductive elimination steps, increasing reaction speed and substrate scope.[15] The strong, non-nucleophilic base (NaOtBu) is required to deprotonate the coordinated amine without competing in side reactions.
-
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (5 mL) followed by the primary amine (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times are 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with the addition of water (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Validation:
-
Confirm the identity and structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Assess the purity of the final compound using HPLC analysis. A purity of >95% is typically required for biological testing.
-
| Parameter | Recommended Condition | Rationale |
| Catalyst Loading | 1-5 mol% Pd | Balances reaction efficiency with cost and ease of removal. |
| Ligand | XPhos, RuPhos, SPhos | Bulky, electron-rich ligands are generally superior for challenging couplings.[14][15] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Choice depends on substrate sensitivity; NaOtBu is strong but can be harsh.[13] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required. |
| Temperature | 80-120 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Application Note 2: Sonogashira Coupling for Inhibitor Elaboration
Scientific Principle and Application
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[16] It is an exceptionally powerful tool for forming C(sp²)-C(sp) bonds. In kinase inhibitor synthesis, this reaction is used to introduce alkyne functionalities, which can act as rigid linkers to explore deeper regions of the ATP pocket or serve as precursors for further transformations (e.g., reduction, cycloadditions). The synthesis of the multi-kinase inhibitor Ponatinib, for example, features a key Sonogashira coupling step to build its core structure.[17]
The dual catalytic cycle involves palladium activating the aryl halide via oxidative addition, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the coupled product.[16]
Protocol: General Procedure for Sonogashira Coupling
This protocol describes a general procedure for the coupling of an aryl iodide with a terminal alkyne.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous THF or DMF (5 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).
-
Causality Note: The copper(I) co-catalyst is crucial for activating the alkyne at mild temperatures by forming the copper acetylide, which facilitates the key transmetalation step to the palladium center.[18]
-
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous THF (5 mL) and the amine base (e.g., TEA, 0.42 mL, 3.0 mmol). The amine acts as both the base and a solvent.
-
Reaction: Add the terminal alkyne (1.5 mmol) dropwise to the mixture at room temperature. Stir for 8-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Validation: Confirm the product structure and purity using NMR, HRMS, and HPLC as described previously.
Application Note 3: Pictet-Spengler Reaction for Scaffold Synthesis
Scientific Principle and Application
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that synthesizes tetrahydroisoquinolines and tetrahydro-β-carbolines.[19] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution to form the new ring system.[19][20]
This reaction is exceptionally valuable in medicinal chemistry because it rapidly builds complex, drug-like heterocyclic scaffolds from simple starting materials.[21] Many kinase inhibitors are based on indole or isoquinoline frameworks, and the Pictet-Spengler reaction provides a direct and efficient route to these cores. For instance, it has been employed in the synthesis of precursors to Glycogen Synthase Kinase-3 (GSK-3) inhibitors.[22][23]
Protocol: General Procedure for Pictet-Spengler Reaction
This protocol describes the synthesis of a tetrahydro-β-carboline from tryptamine and an aldehyde.
Materials:
-
Tryptamine (1.0 mmol, 1.0 equiv)
-
Aldehyde (1.1 mmol, 1.1 equiv)
-
Trifluoroacetic acid (TFA) (1.0 mmol, 1.0 equiv)
-
Anhydrous dichloromethane (DCM) (10 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tryptamine (160 mg, 1.0 mmol) in anhydrous DCM (10 mL).
-
Reagent Addition: Add the aldehyde (1.1 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Reaction: Add trifluoroacetic acid (77 µL, 1.0 mmol) dropwise.
-
Causality Note: The acid catalyst is essential for promoting the formation of the electrophilic iminium ion from the intermediate Schiff base, which is necessary to drive the subsequent intramolecular cyclization onto the electron-rich indole ring.[19]
-
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the mixture is basic. Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Validation: Confirm the product structure and purity using NMR, HRMS, and HPLC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journaljcti.com [journaljcti.com]
- 10. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 11. Exploring the scaffold universe of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pictet-Spengler based synthesis of a bisarylmaleimide glycogen synthase kinase-3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Agrochemicals
Introduction: Addressing the Evolving Challenges in Global Agriculture
The ever-increasing global population presents a formidable challenge to agricultural productivity. Compounding this is the continuous evolution of resistance in weeds, insects, and fungal pathogens to existing agrochemicals, alongside a heightened regulatory landscape demanding more environmentally benign solutions. Consequently, the discovery and development of novel agrochemicals with new modes of action (MoA) are paramount for ensuring global food security.[1] This guide provides an in-depth technical overview of the modern, multi-faceted approach to agrochemical discovery, from initial screening to preclinical safety assessment. It is designed for researchers, scientists, and professionals in the field, offering both the strategic rationale behind experimental choices and detailed, actionable protocols.
The journey of a novel agrochemical from concept to market is a long and arduous one, often taking over a decade and costing hundreds of millions of dollars. It necessitates a highly integrated, interdisciplinary approach, combining high-throughput screening, sophisticated molecular biology, computational chemistry, and rigorous safety evaluations. This document will navigate through the critical stages of this pipeline, providing the scientific foundation and practical methodologies required to identify and optimize the next generation of crop protection solutions.
Chapter 1: The Foundation of Discovery - High-Throughput Screening (HTS)
High-throughput screening (HTS) is the cornerstone of modern agrochemical discovery, enabling the rapid evaluation of vast and diverse chemical libraries for biological activity.[2] The primary objective is to identify "hits"—compounds that exhibit a desired effect against a target organism (e.g., a weed, fungus, or insect). Both target-based and whole-organism screening approaches are employed.
Causality in HTS: The choice between a target-based and a whole-organism screen is a critical strategic decision. A target-based screen, often an in vitro enzymatic assay, is highly specific and can identify compounds that interact with a known, essential biological target. This approach is advantageous when a novel, validated target has been identified. Conversely, whole-organism screening, while less defined in its initial stages, has the significant advantage of integrating all the necessary properties for a successful agrochemical, including uptake, translocation, and metabolism, into a single assay.[3] This guide will focus on a whole-plant HTS protocol for herbicide discovery, a widely used and highly effective methodology.
Protocol 1.1: Whole-Plant High-Throughput Screening for Novel Herbicides
This protocol outlines a miniaturized, 96-well plate-based assay for the rapid screening of chemical compounds for herbicidal activity against a model plant species like Arabidopsis thaliana.[4]
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
96-well microplates (clear bottom)
-
Murashige and Skoog (MS) basal salt medium with vitamins
-
Sucrose
-
Phytagel or agar
-
Sterile water
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Automated liquid handling system
-
Growth chamber with controlled light and temperature
-
Digital imaging system
Step-by-Step Methodology:
-
Media Preparation: Prepare a sterile 0.5X MS medium supplemented with 1% (w/v) sucrose and 0.6% (w/v) Phytagel. Autoclave and cool to approximately 50°C.
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 20% bleach solution with a drop of Tween-20.
-
Rinse the seeds 3-5 times with sterile water.
-
Resuspend the seeds in sterile 0.1% agar solution.
-
Using a multichannel pipette, dispense a small volume of the seed suspension into each well of the 96-well plates containing solidified MS medium. Aim for 5-10 seeds per well.
-
-
Compound Application:
-
Prepare a stock solution of each test compound in DMSO.
-
Using an automated liquid handling system, transfer a small volume (e.g., 1 µL) of each compound solution to the corresponding well of the 96-well plate to achieve the desired final concentration (e.g., 10-50 µM). Include solvent-only controls (e.g., DMSO) and a positive control with a known herbicide.
-
-
Incubation and Growth:
-
Seal the plates with a breathable membrane.
-
Incubate the plates in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.
-
-
Data Acquisition and Analysis:
-
After a set period (e.g., 7-14 days), visually score the plants for herbicidal effects such as chlorosis, necrosis, and growth inhibition.
-
Alternatively, use a digital imaging system to capture images of the plates. Analyze the images to quantify parameters like plant area, greenness, or root length.
-
Identify "hits" as compounds that cause a significant reduction in plant growth or health compared to the solvent control.
-
Data Presentation:
| Compound ID | Concentration (µM) | Visual Score (0-5) | % Growth Inhibition |
| Cmpd-001 | 50 | 4 | 85 |
| Cmpd-002 | 50 | 1 | 15 |
| Cmpd-003 | 50 | 5 | 98 |
| DMSO Ctrl | N/A | 0 | 0 |
Visual Score: 0 = no effect, 5 = complete death
Chapter 2: From Hit to Lead - The Role of Structure-Activity Relationship (SAR) Studies
Once a "hit" is identified from HTS, the next crucial phase is to optimize its chemical structure to enhance its potency, selectivity, and other desirable properties. This is achieved through Structure-Activity Relationship (SAR) studies. SAR explores how modifications to the chemical structure of a compound affect its biological activity.[5] A more quantitative approach, Quantitative Structure-Activity Relationship (QSAR), develops mathematical models to predict the activity of novel compounds based on their physicochemical properties.[6]
Causality in SAR/QSAR: The fundamental principle behind SAR is that the biological activity of a molecule is a function of its chemical structure. By systematically altering functional groups and other structural features, researchers can identify the key molecular determinants of activity. QSAR takes this a step further by creating predictive models based on descriptors such as hydrophobicity, electronic properties, and steric factors.[6] These models allow for the rational design of new analogs with improved properties, reducing the need for exhaustive synthesis and screening.
Protocol 2.1: A Workflow for QSAR Modeling in Agrochemical Optimization
This protocol outlines the general steps involved in developing a QSAR model to guide the optimization of a lead compound series.
Step-by-Step Methodology:
-
Data Set Assembly:
-
Synthesize a series of analogs of the lead compound with diverse structural modifications.
-
Experimentally determine the biological activity of each analog using a standardized bioassay (e.g., an enzyme inhibition assay or a whole-organism assay). Express activity as a continuous variable (e.g., IC50 or EC50).
-
-
Descriptor Calculation:
-
For each analog, calculate a wide range of molecular descriptors using computational chemistry software. These can include:
-
Constitutional descriptors: Molecular weight, number of atoms, etc.
-
Topological descriptors: Connectivity indices that describe the branching of the molecule.
-
Geometric descriptors: Molecular surface area, volume, etc.
-
Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, etc.
-
Physicochemical descriptors: LogP (lipophilicity), pKa, etc.
-
-
-
Model Development:
-
Divide the data set into a training set (for model building) and a test set (for model validation).[6]
-
Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the calculated descriptors with the observed biological activity of the compounds in the training set.
-
-
Model Validation:
-
Assess the statistical significance and predictive power of the model using various metrics:
-
Coefficient of determination (R²): A measure of how well the model fits the training data.
-
Leave-one-out cross-validation (Q²): An internal validation metric that assesses the model's robustness.
-
External validation (R²pred): A measure of the model's ability to predict the activity of the compounds in the test set.
-
-
-
Model Interpretation and Application:
-
Analyze the QSAR model to understand which descriptors have the most significant impact on biological activity. This provides insights into the key structural features required for potency.
-
Use the validated model to predict the activity of virtual (unsynthesized) compounds, prioritizing the synthesis of those predicted to have the highest activity.
-
Chapter 3: Unraveling the "How" - Mechanism of Action (MoA) Elucidation
Identifying the molecular target and the biochemical pathway disrupted by a novel agrochemical is a critical step in its development. A novel MoA is highly desirable as it can overcome existing resistance issues.[7][8] Several techniques are employed for MoA studies, with metabolomics emerging as a powerful tool.[9][10]
Causality in MoA Studies: The premise of using metabolomics for MoA elucidation is that the inhibition of a specific enzyme will lead to the accumulation of its substrate and the depletion of its product, causing characteristic changes in the plant's metabolic profile. By comparing the metabolic fingerprint of a plant treated with a novel compound to those treated with herbicides of known MoA, the likely target pathway can be identified.
Protocol 3.1: Metabolomics-Based Approach for Herbicide MoA Identification
This protocol describes a workflow for using metabolomics to gain insights into the MoA of a novel herbicide.[7][9]
Step-by-Step Methodology:
-
Experimental Design and Sample Collection:
-
Treat a model plant species (e.g., Arabidopsis thaliana or Lemna paucicostata) with the novel herbicide at a sub-lethal concentration.[7]
-
Include a panel of reference herbicides with known MoAs as positive controls and an untreated group as a negative control.
-
Harvest plant tissue at various time points after treatment, immediately quench metabolic activity (e.g., by flash-freezing in liquid nitrogen), and store at -80°C.
-
-
Metabolite Extraction:
-
Extract metabolites from the plant tissue using a suitable solvent system (e.g., a methanol/chloroform/water extraction).
-
-
Metabolite Analysis:
-
Analyze the metabolite extracts using analytical platforms such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
-
Data Processing and Statistical Analysis:
-
Process the raw analytical data to identify and quantify the metabolites.
-
Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA)) to compare the metabolic profiles of plants treated with the novel herbicide and the reference compounds.
-
-
Pathway Analysis and Target Hypothesis:
-
Identify the metabolites that are significantly altered by the novel herbicide.
-
Map these altered metabolites onto known biochemical pathways to identify the pathway that is most significantly perturbed.
-
Formulate a hypothesis about the specific enzyme in that pathway that is the likely target of the herbicide.
-
-
Target Validation:
-
Confirm the hypothesized target through in vitro enzyme inhibition assays using the purified enzyme and the novel compound.
-
Chapter 4: Ensuring Safety - Toxicology and Ecotoxicology Assessment
A critical and legally mandated component of agrochemical development is the rigorous assessment of its potential risks to human health and the environment.[11] This involves a comprehensive battery of toxicology and ecotoxicology studies conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[12][13]
Causality in Safety Assessment: The purpose of these studies is to identify potential hazards and to establish safe exposure levels for humans and non-target organisms. The data generated are used by regulatory agencies like the U.S. Environmental Protection Agency (EPA) to conduct risk assessments and to determine whether a pesticide can be registered for use.[11]
Standard Battery of Toxicology and Ecotoxicology Tests
The following table summarizes the key studies typically required for the registration of a new agrochemical active ingredient.
| Test Category | Study Type | Purpose | Relevant OECD Guideline (Example) |
| Human Health Toxicology | Acute Oral, Dermal, and Inhalation Toxicity | To determine the short-term toxicity from single exposures.[14] | OECD 420, 402, 403 |
| Skin and Eye Irritation/Corrosion | To assess the potential for local effects on skin and eyes. | OECD 404, 405 | |
| Skin Sensitization | To determine the potential to cause an allergic skin reaction. | OECD 429 | |
| 90-Day Subchronic Oral Toxicity (Rodent & Non-rodent) | To evaluate toxicity following repeated exposure over a longer period. | OECD 408, 409 | |
| Chronic Toxicity/Carcinogenicity | To assess long-term toxicity and cancer-causing potential. | OECD 452, 451 | |
| Reproductive and Developmental Toxicity | To evaluate effects on fertility, reproduction, and development of offspring. | OECD 414, 416 | |
| Mutagenicity/Genotoxicity | To assess the potential to cause genetic damage. | OECD 471, 474, 476 | |
| Ecotoxicology | Avian Acute and Reproductive Toxicity | To determine the toxicity to birds. | OECD 205, 206 |
| Fish Acute and Early Life-Stage Toxicity | To assess the toxicity to fish.[15] | OECD 203, 210 | |
| Aquatic Invertebrate Acute and Chronic Toxicity | To evaluate the toxicity to aquatic invertebrates like Daphnia.[16] | OECD 202, 211 | |
| Algal Growth Inhibition | To determine the effects on aquatic plants. | OECD 201 | |
| Honeybee Acute Contact and Oral Toxicity | To assess the risk to pollinators.[17] | OECD 213, 214 | |
| Earthworm Acute and Reproduction Toxicity | To evaluate the effects on soil organisms. | OECD 207, 222 | |
| Soil Microorganism Toxicity | To assess the impact on soil microbial processes. | OECD 216, 217 | |
| Environmental Fate | Hydrolysis, Photolysis, and Biodegradation | To determine how the compound breaks down in water, sunlight, and by microorganisms. | OECD 111, 301, 305 |
| Soil Adsorption/Desorption | To assess the potential for the compound to move through soil and leach into groundwater. | OECD 106 |
Chapter 5: The Future of Agrochemical Discovery - Advanced Technologies
The field of agrochemical discovery is continually evolving, with new technologies offering unprecedented opportunities for innovation. One of the most transformative of these is the CRISPR-Cas9 gene-editing system.
Causality in CRISPR-Cas9 Applications: CRISPR-Cas9 allows for the precise and efficient knockout of specific genes in a target organism.[18] This has profound implications for agrochemical research, particularly in the area of target validation. By knocking out a gene that is hypothesized to be the target of a novel herbicide, researchers can mimic the effect of the herbicide. If the resulting plant phenotype is similar to that caused by the herbicide, it provides strong evidence that the hypothesized target is correct.
Protocol 5.1: CRISPR-Cas9 Mediated Gene Knockout for Herbicide Target Validation in Plants
This protocol provides a generalized workflow for using CRISPR-Cas9 to validate a putative herbicide target in a model plant like Arabidopsis thaliana or tomato.[18][19][20][21]
Step-by-Step Methodology:
-
Guide RNA (gRNA) Design and Synthesis:
-
Identify the genomic sequence of the target gene.
-
Use online tools to design two or more gRNAs that target a conserved and functionally important region of the gene, such as an early exon.
-
Synthesize the gRNAs.
-
-
Vector Construction:
-
Clone the gRNA sequences into a plant expression vector that also contains the Cas9 nuclease gene.
-
-
Plant Transformation:
-
Introduce the CRISPR-Cas9 construct into plant cells using a method such as Agrobacterium-mediated transformation.
-
-
Regeneration and Selection of Transgenic Plants:
-
Regenerate whole plants from the transformed cells on a selective medium.
-
-
Screening for Mutations:
-
Extract genomic DNA from the regenerated plants.
-
Use PCR to amplify the target region of the gene.
-
Sequence the PCR products to identify plants that have insertions or deletions (indels) at the target site, which indicate a successful gene knockout.
-
-
Phenotypic Analysis:
-
Grow the knockout plants and observe their phenotype. Compare their growth and development to wild-type plants.
-
If the knockout plants exhibit a phenotype similar to that of plants treated with the novel herbicide (e.g., stunted growth, chlorosis), this provides strong validation of the hypothesized target.
-
Visualizations
Agrochemical Discovery Pipeline
Caption: A simplified workflow of the agrochemical discovery pipeline.
Metabolomics Workflow for MoA Identification
Caption: A workflow for herbicide MoA identification using metabolomics.
References
- 1. GtR [gtr.ukri.org]
- 2. ncwss.org [ncwss.org]
- 3. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 4. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]
- 5. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
- 6. In silico local QSAR modeling of bioconcentration factor of organophosphate pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Building Improved Workflows for Herbicide Discovery: A Case Study with Moa Technology | Beyond the Bench | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolomics-Based Mechanistic Insights into Revealing the Adverse Effects of Pesticides on Plants: An Interactive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 13. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for Toxicity Testing - Pesticides in the Diets of Infants and Children - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. oecd.org [oecd.org]
- 16. food.ec.europa.eu [food.ec.europa.eu]
- 17. OECD Chemical Testing Guidelines 2025 Updated [auxilife.com]
- 18. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. purdue.edu [purdue.edu]
Application Notes and Protocols for Organic Light-Emitting Diodes (OLEDs) in Materials Science
Introduction
Organic Light-Emitting Diodes (OLEDs) have transitioned from a nascent technology to a dominant force in the display and lighting industries, celebrated for their superior color quality, high contrast ratios, and mechanical flexibility.[1][2][3] This advancement is fundamentally rooted in the interdisciplinary field of materials science, where the design, synthesis, and processing of novel organic semiconductor materials dictate the ultimate performance of a device.[4] An OLED is a solid-state device, typically 100 to 500 nanometers thick, composed of several organic layers sandwiched between two electrodes.[5] When a voltage is applied, charge carriers (electrons and holes) are injected from the electrodes, travel through the organic layers, and recombine in an emissive layer to produce light via electroluminescence.[2][6][7]
This guide provides a comprehensive overview of the materials science underpinning OLED technology, with detailed protocols for researchers, scientists, and professionals in the field. We will delve into the function of each layer within the OLED stack, explore the classes of materials employed, and provide step-by-step methodologies for device fabrication and characterization. The causality behind experimental choices is emphasized to provide a deeper understanding of the structure-property-performance relationships that govern these remarkable devices.[8]
The OLED Device: Architecture and Function
The efficiency, color purity, and operational stability of an OLED are not determined by a single material but by the synergistic interplay of a multi-layer stack.[9] Each layer is meticulously designed to perform a specific function, ensuring the efficient injection, transport, and recombination of charge carriers.[5]
Core Components of a Multilayer OLED
A typical multilayer OLED structure is built upon a substrate and consists of the following key components, sequentially deposited:
-
Substrate: The foundation of the device, which can be rigid (glass) or flexible (plastic, foil). For bottom-emission devices, the substrate must be transparent.[5]
-
Anode: A transparent conductor with a high work function that injects holes into the organic stack when a positive voltage is applied. Indium Tin Oxide (ITO) is the most common anode material due to its high transparency and conductivity.[5][9][10]
-
Hole Injection Layer (HIL): This layer facilitates the injection of holes from the anode by reducing the energy barrier between the anode's work function and the Highest Occupied Molecular Orbital (HOMO) of the subsequent hole transport layer.
-
Hole Transport Layer (HTL): This layer is designed for the efficient transport of holes towards the emissive layer while simultaneously blocking the passage of electrons.[11][12] This confinement of electrons within the emissive layer enhances the probability of recombination.
-
Emissive Layer (EML): The heart of the OLED, where electrons and holes recombine to form excitons (bound electron-hole pairs), which then decay radiatively to emit light.[7][13] The material used in this layer determines the color of the emitted light.[7]
-
Electron Transport Layer (ETL): This layer facilitates the transport of electrons from the cathode to the emissive layer and blocks the passage of holes, confining them to the emissive layer.[11][14][15]
-
Electron Injection Layer (EIL): An optional thin layer that reduces the energy barrier for electron injection from the cathode to the ETL.[15]
-
Cathode: An electrode with a low work function that injects electrons into the organic stack. Metals like aluminum, calcium, or barium are commonly used.[5][9]
-
Encapsulation: A protective layer that seals the device from atmospheric moisture and oxygen, which can rapidly degrade the organic materials and reactive metal cathode, leading to device failure.[16][17]
The following diagram illustrates the fundamental architecture of a multilayer OLED and the process of electroluminescence.
Caption: Simplified diagram of a multilayer OLED structure showing charge injection, transport, and recombination leading to light emission.
Materials Science of OLED Layers
The selection of materials for each layer is critical and is based on their electronic properties (energy levels), charge transport capabilities, thermal stability, and film-forming characteristics.[4][8][12]
Charge Transport Materials
Hole Transport Layer (HTL): An effective HTL material must possess high hole mobility and an appropriate HOMO level that aligns with the anode's work function to minimize the energy barrier for hole injection.[12] They should also have a high Lowest Unoccupied Molecular Orbital (LUMO) level to block electrons.[11]
-
Common Materials: N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) are benchmark small-molecule materials known for their good hole mobility and thermal stability.[18] Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is a widely used polymer HTL, often applied via solution processing, which helps in planarizing the ITO surface.[11][19]
Electron Transport Layer (ETL): ETL materials require high electron mobility and a LUMO energy level that aligns well with the cathode's work function to facilitate electron injection.[11][14] A low HOMO level is also crucial for effective hole blocking.[20]
-
Common Materials: Tris(8-hydroxyquinoline)aluminum (Alq3) is a classic, highly versatile material used as both an ETL and a green emissive host due to its excellent thermal stability and film-forming properties.[5][14][20] Other classes include oxadiazole compounds like PBD and benzimidazole derivatives like TPBI, which can offer higher electron mobility or better hole-blocking properties.[14][20]
| Material Class | Example Material | Function | Key Properties |
| Hole Transport | NPB | HTL | High hole mobility, good thermal stability, amorphous film formation.[18] |
| Hole Transport | PEDOT:PSS | HIL/HTL | Solution processable, planarizes ITO, electron blocking.[19] |
| Electron Transport | Alq3 | ETL/Host | Good electron mobility, high thermal stability, forms stable films.[20] |
| Electron Transport | TPBI | ETL/Host | Higher bandgap for blue devices, good hole-blocking.[14][20] |
Emissive Layer (EML) Materials
The EML is where light is generated. It can consist of a single material but more commonly uses a host-dopant system. The host material provides the medium for charge transport, while the dopant (at a low concentration) is the actual light emitter. This architecture improves efficiency and color tuning.
There are three main generations of emissive materials:
-
First Generation (Fluorescence): These materials utilize the radiative decay of singlet excitons. Due to spin statistics, only 25% of electrically generated excitons are singlets, limiting the theoretical maximum internal quantum efficiency (IQE) to 25%.[13]
-
Second Generation (Phosphorescence): These materials, typically containing heavy metal atoms like Iridium or Platinum, facilitate intersystem crossing from singlet to triplet states. This allows for the harvesting of both singlet and triplet excitons (100%), enabling a theoretical IQE of up to 100%.
-
Third Generation (Thermally Activated Delayed Fluorescence - TADF): TADF materials achieve 100% IQE without heavy metals. They are designed with a very small energy gap between their lowest singlet and triplet states, allowing triplet excitons to be converted back into singlets through reverse intersystem crossing, which then fluoresce.[21]
Experimental Protocols: From Substrate to Device
The fabrication of high-performance OLEDs is a precise, multi-step process typically conducted in a controlled environment, such as a high-vacuum chamber or a glove box, to prevent contamination from oxygen and moisture.[18][19]
Protocol 1: Substrate Preparation and Cleaning
Rationale: The quality of the anode/HTL interface is crucial for device efficiency and lifetime. A clean and smooth ITO surface prevents short circuits and ensures uniform charge injection.[16]
Materials & Equipment:
-
Pre-patterned ITO-coated glass substrates
-
Detergent solution (e.g., Hellmanex III)
-
Deionized (DI) water, Isopropyl alcohol (IPA), Acetone
-
Ultrasonic bath
-
Substrate rack, tweezers
-
Nitrogen gas gun or oven
-
UV-Ozone or Oxygen Plasma cleaner
Procedure:
-
Place the ITO substrates in a substrate rack.
-
Sequentially sonicate the substrates in a beaker with detergent solution, DI water, acetone, and IPA for 15 minutes each. This removes organic and inorganic residues.
-
After the final IPA sonication, rinse thoroughly with DI water.
-
Dry the substrates completely using a nitrogen gun or by baking in an oven.
-
Immediately before loading into the deposition system, treat the ITO surface with UV-Ozone or Oxygen Plasma for 5-10 minutes. This step removes final organic contaminants and increases the ITO work function, which aids in hole injection.[10]
Protocol 2: Solution-Processed Layer Deposition (Spin Coating)
Rationale: Spin coating is a common technique for depositing polymeric layers like PEDOT:PSS from solution, creating thin, uniform films.[10][19]
Materials & Equipment:
-
Cleaned ITO substrates
-
PEDOT:PSS solution (e.g., AI 4083)
-
Micropipette and tips
-
Spin coater (preferably inside a nitrogen-filled glove box)
-
Hotplate
Procedure:
-
Transfer the cleaned substrates to the spin coater chuck.
-
Dispense a small amount of the PEDOT:PSS solution (e.g., 30-50 µL) onto the center of the ITO substrate.
-
Spin the substrate at a pre-determined speed (e.g., 4000-6000 rpm) for a set time (e.g., 30 seconds) to achieve the desired film thickness (typically 30-40 nm).[19]
-
Transfer the coated substrate to a hotplate and anneal (e.g., at 120-150 °C for 10-15 minutes) to remove residual solvent.
-
For the emissive layer (if using a polymer), repeat the process with the EML solution (e.g., a polymer blend in a solvent like Toluene), using appropriate spin speeds to achieve the target thickness (e.g., 80 nm).[19]
Protocol 3: Small Molecule Deposition (Thermal Evaporation)
Rationale: Thermal evaporation in a high-vacuum environment is the standard method for depositing thin films of small organic molecules and metals. The low pressure (< 10⁻⁶ Torr) ensures high purity of the deposited films and prevents contamination.[18]
Materials & Equipment:
-
Substrates with previously deposited layers
-
High-vacuum thermal evaporation system
-
Organic materials (e.g., NPB, Alq3) and metal cathodes (e.g., LiF, Al)
-
Evaporation boats (e.g., tungsten, molybdenum)
-
Thickness monitor (e.g., quartz crystal microbalance)
-
Substrate holder with a shadow mask to define the cathode area
Procedure:
-
Load the organic and metal source materials into their respective evaporation boats within the vacuum chamber.
-
Mount the substrates onto the substrate holder with a shadow mask aligned over the active area.
-
Pump the chamber down to a high vacuum (e.g., < 5 x 10⁻⁷ Torr).
-
Sequentially deposit each layer by passing a high current through the corresponding boat, causing the material to sublimate.
-
Monitor the deposition rate (typically 0.5-2 Å/s) and final thickness using the quartz crystal microbalance.
-
A typical device stack might be:
-
HTL: NPB (40 nm)
-
EML: Alq3 (60 nm)
-
EIL: LiF (1 nm)
-
Cathode: Al (100 nm)
-
-
After deposition, vent the chamber with an inert gas (e.g., Nitrogen) and transfer the devices for encapsulation.
The following diagram outlines the complete fabrication workflow.
Caption: Experimental workflow for the fabrication of an OLED device, from substrate cleaning to final encapsulation.
Device Characterization and Performance Metrics
Once fabricated, OLEDs must be characterized to evaluate their performance. This is typically done using a system that combines a source measure unit (SMU), a photometer or spectrometer, and a dark box to exclude ambient light.[22][23]
Key Performance Metrics
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: This is the fundamental measurement. It reveals the turn-on voltage (voltage at which light is first detected, e.g., at 1 cd/m²) and the device's brightness at a given driving voltage.[18][24]
-
Luminance (or Brightness): The intensity of light emitted per unit area, measured in candelas per square meter (cd/m²).[24][25] High-performance OLEDs can achieve brightness levels exceeding 100,000 cd/m².[25]
-
Luminous Efficacy (Power Efficiency): The ratio of emitted luminous flux (in lumens) to the input electrical power (in watts), with units of lm/W. This is a critical metric for energy-saving applications.[25]
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.[22][24] This metric provides insight into the efficiency of the internal charge-to-photon conversion process.
-
Electroluminescence (EL) Spectrum: A plot of the emitted light intensity versus wavelength. This determines the color of the OLED and can be used to calculate color coordinates (e.g., CIE 1931).[24][25]
-
Operational Lifetime: The time it takes for the device's initial luminance to decay to a certain percentage of its starting value (e.g., LT50 is the time to 50% of initial brightness).[22][25]
Protocol 4: Opto-electrical Characterization
Materials & Equipment:
-
Fabricated OLED device
-
Source Measure Unit (SMU)
-
Spectrometer or photometer with a calibrated photodiode
-
Probe station or testing jig
-
Computer with control and data acquisition software
Procedure:
-
Place the OLED device inside a dark enclosure and connect the anode and cathode to the SMU.
-
Position the photodetector directly in front of the emitting pixel.
-
J-V-L Sweep:
-
Program the SMU to sweep the voltage from 0 V to a maximum value (e.g., 10 V) in defined steps.
-
At each voltage step, record the current flowing through the device and the luminance measured by the photodetector.
-
Plot current density (J) vs. Voltage (V) and Luminance (L) vs. Voltage (V).
-
-
Efficiency Calculation:
-
Using the collected J, V, and L data, calculate the current efficiency (cd/A) and power efficiency (lm/W) at each point.
-
Plot the efficiencies as a function of luminance or current density.
-
-
EL Spectrum Measurement:
-
Set the device to a constant operating voltage or current.
-
Use a spectrometer to capture the emitted light and record the intensity at each wavelength.[25]
-
Plot the normalized intensity vs. wavelength.
-
Troubleshooting Common Device Failures
Expertise & Experience: Understanding failure modes is crucial for optimizing materials and fabrication processes. Many issues can be traced back to material impurities, interface defects, or environmental degradation.
-
Dark Spots: These are non-emissive areas that grow during operation. They are often caused by pinholes in the organic layers or particles on the substrate, leading to localized shorts.[16] Thorough substrate cleaning and deposition in a clean environment are critical for prevention.
-
Short Circuits: Catastrophic failure can occur due to shorts, which may originate from ITO spikes or other surface imperfections.[26][27] These create a low-resistance pathway for current, leading to excessive localized heating and irreversible damage.[26]
-
Reduced Lifetime: The operational lifetime of OLEDs can be limited by several factors. The degradation of the organic materials, particularly the blue emitters, is a common issue.[2] Heat generated during operation can also accelerate degradation pathways, such as material crystallization or decomposition.[20][28] Encapsulation is the primary defense against degradation from oxygen and moisture.[17]
Conclusion
The field of organic light-emitting diodes is a testament to the power of materials science in enabling transformative technologies. The performance of an OLED is intricately linked to the properties of each organic layer and the integrity of the interfaces between them. By understanding the fundamental principles of device operation, carefully selecting and synthesizing materials with tailored properties, and employing meticulous fabrication and characterization protocols, researchers can continue to push the boundaries of efficiency, stability, and functionality. This guide provides the foundational knowledge and practical methodologies to empower scientists and engineers to innovate and contribute to the bright future of OLED technology.
References
- 1. Recent advances in organic light-emitting diodes: toward smart lighting and displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. azom.com [azom.com]
- 3. [PDF] A REVIEW PAPER ON: ORGANIC LIGHT-EMITTING DIODE (OLED) TECHNOLOGY AND APPLICATIONS | Semantic Scholar [semanticscholar.org]
- 4. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. static.horiba.com [static.horiba.com]
- 7. azom.com [azom.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iris.uniss.it [iris.uniss.it]
- 10. displayman.com [displayman.com]
- 11. ossila.com [ossila.com]
- 12. nbinno.com [nbinno.com]
- 13. ossila.com [ossila.com]
- 14. scribd.com [scribd.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. OLED - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. ossila.com [ossila.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. ossila.com [ossila.com]
- 23. everfine.net [everfine.net]
- 24. tailorpixels.com [tailorpixels.com]
- 25. The Main Parameters of OLED Performance [sindadisplay.com]
- 26. energy.gov [energy.gov]
- 27. tedmag.com [tedmag.com]
- 28. quora.com [quora.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole
Welcome to the dedicated technical support guide for the purification of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally related compounds. As a specialized heterocyclic intermediate, its effective purification is critical for the success of subsequent synthetic steps and biological assays.
This guide is structured as a dynamic troubleshooting center. Instead of a static protocol, we will address the common challenges and questions that arise during the purification workflow, providing not just solutions but the underlying chemical principles. Our goal is to empower you to diagnose issues, adapt methodologies, and achieve high purity for your target compound.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound. Each entry details the symptoms, potential causes, and actionable solutions grounded in organic chemistry principles.
Issue 1: Low Yield After Column Chromatography
Symptom: You have confirmed the presence of your product in the crude reaction mixture by TLC or LC-MS, but after purification by silica gel chromatography, the isolated yield is significantly lower than expected.
Potential Causes & Solutions:
-
Product Adsorption to Silica Gel: The pyrazole core contains basic nitrogen atoms that can strongly interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to irreversible adsorption or significant tailing and streaking on the column, resulting in poor recovery.
-
Solution 1: Deactivate the Silica Gel. Before preparing your column, create a slurry of the silica gel in your chosen eluent system and add 0.5-1% triethylamine (Et₃N) or ammonia solution. This basic additive will neutralize the acidic sites on the silica, minimizing product adsorption. Always add the same percentage of the basic additive to your mobile phase to maintain column equilibrium.
-
Solution 2: Use an Alternative Stationary Phase. Consider using alumina (neutral or basic) or a reversed-phase silica (C18) for your chromatography. Alumina is less acidic and often a better choice for basic compounds. Reversed-phase chromatography, which separates compounds based on hydrophobicity, can also be highly effective if the impurities have significantly different polarities.
-
-
Product Instability: Halogenated organic compounds, particularly iodinated ones, can be sensitive to light and acid, potentially leading to decomposition on the column.
-
Solution: Expedite and Protect. Perform the chromatography as quickly as possible without sacrificing separation quality. Wrap the glass column in aluminum foil to protect the compound from light. The use of a deactivated stationary phase, as mentioned above, also mitigates acid-catalyzed decomposition.
-
Issue 2: Co-elution of Product with an Impurity
Symptom: TLC analysis shows one or more impurities with a retention factor (Rƒ) very close to your product, making separation by standard column chromatography difficult.
Potential Causes & Solutions:
-
Isomeric Impurities: A common impurity could be an isomer, such as a di-iodinated cyclopentapyrazole or a regioisomer formed during synthesis. These often have very similar polarities to the desired product.
-
Solution 1: Optimize the Mobile Phase. Do not rely solely on standard ethyl acetate/hexane systems. Experiment with different solvent systems to exploit subtle differences in compound-solvent interactions.
-
Add a More Polar Solvent: Try adding a small amount of methanol (MeOH) or isopropanol to a dichloromethane (DCM) or ethyl acetate (EtOAc) base eluent. This can alter the selectivity of the separation.
-
Use a Chlorinated Solvent: Systems based on DCM (e.g., DCM/MeOH) often provide different selectivity compared to EtOAc-based systems and can be effective for separating closely related heterocycles.
-
-
Solution 2: High-Performance Liquid Chromatography (HPLC). For challenging separations, preparative HPLC is the method of choice. The higher efficiency of HPLC columns allows for the resolution of compounds with very similar retention times. A typical starting point would be a C18 column with a water/acetonitrile or water/methanol gradient.
-
-
Unreacted Starting Material: If the synthesis involves the iodination of the parent 1H,4H,5H,6H-cyclopenta[c]pyrazole, the unreacted starting material might be difficult to separate.
-
Solution: Leverage Chemical Differences.
-
Acid-Base Extraction: Before chromatography, you can perform a liquid-liquid extraction. The pyrazole nitrogen is basic and can be protonated. Dissolve the crude material in a solvent like DCM or EtOAc and wash with a dilute acid (e.g., 1M HCl). The protonated pyrazole compounds will move to the aqueous layer, while non-basic impurities remain in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.
-
Recrystallization: This classical technique is excellent for removing small amounts of impurities. The key is finding a suitable solvent or solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity's solubility profile is different.
-
-
Table 1: Recommended Solvent Systems for Chromatography
| Technique | Stationary Phase | Recommended Solvent System (Starting Point) | Rationale |
| Flash Chromatography | Silica Gel (+1% Et₃N) | Hexane / Ethyl Acetate (Gradient: 100:0 to 70:30) | Good for general purpose separation of moderately polar compounds. The added base is critical. |
| Flash Chromatography | Silica Gel (+1% Et₃N) | Dichloromethane / Methanol (Gradient: 100:0 to 95:5) | Offers different selectivity, often better for N-heterocycles. |
| Flash Chromatography | Neutral Alumina | Hexane / Ethyl Acetate (Gradient: 100:0 to 80:20) | Avoids issues with acidic silica gel. |
| Preparative HPLC | C18 Silica | Acetonitrile / Water (Gradient) | High-resolution technique for difficult separations based on hydrophobicity. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify this compound after synthesis?
A1: A multi-step approach is most robust.
-
Work-up/Extraction: Begin with an aqueous work-up. If your synthesis was conducted in an organic solvent, wash the crude reaction mixture with water to remove inorganic salts. An acid-base extraction can be highly effective at this stage to remove non-basic organic impurities.
-
Flash Column Chromatography: This is the primary purification method. Use deactivated silica gel (with 0.5-1% triethylamine in the eluent) or neutral alumina. Start with a non-polar eluent (like hexane) and gradually increase the polarity with ethyl acetate or another suitable solvent.
-
Recrystallization/Precipitation: After chromatography, the fractions containing the pure product can be combined, the solvent evaporated, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol/water, hexane/ethyl acetate) to achieve high analytical purity.
Q2: How can I effectively monitor the purification process?
A2: Thin-Layer Chromatography (TLC) is indispensable. Use silica gel TLC plates. To visualize the spots, use a UV lamp (254 nm), as the aromatic pyrazole ring should be UV-active. Additionally, staining with potassium permanganate (KMnO₄) or iodine can help visualize compounds that are not UV-active. The Rƒ values on the TLC plate will guide your choice of solvent system for the column and help in identifying which fractions to collect.
Q3: My purified compound is a yellow or brown oil/solid, but I expect a white solid. What happened?
A3: This discoloration is often a sign of trace impurities or slight decomposition. Iodo-compounds can sometimes release trace amounts of iodine (I₂), which is intensely colored, upon exposure to light or trace acid.
-
Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb colored impurities. Filter the hot solution through a pad of Celite® to remove the charcoal before allowing the solution to cool and crystallize.
-
Re-purification: If the discoloration is significant, a second, careful column chromatography run may be necessary. Ensure you are using deactivated silica and protecting the column from light.
Q4: What are the best storage conditions for the purified product?
A4: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry place. For long-term storage, keeping it in a freezer (-20 °C) under an inert atmosphere (nitrogen or argon) is recommended to prevent degradation.
Part 3: Experimental Protocols & Visual Workflows
Protocol 1: Standard Purification by Deactivated Silica Gel Chromatography
Objective: To purify crude this compound by removing polar and non-polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine (Et₃N)
-
Solvents: Hexane, Ethyl Acetate (EtOAc) - HPLC grade
-
Glass chromatography column
-
TLC plates, UV lamp
-
Collection tubes
Procedure:
-
TLC Analysis: Analyze the crude material by TLC using various Hexane/EtOAc ratios (e.g., 9:1, 4:1, 2:1) to determine the optimal eluent system. The ideal system should give your product an Rƒ of ~0.3.
-
Prepare the Eluent: Prepare a sufficient volume of the chosen eluent system. Add 1% v/v triethylamine to this eluent mixture. For example, for 1 L of 4:1 Hexane/EtOAc, add 800 mL of Hexane, 200 mL of EtOAc, and 10 mL of Et₃N.
-
Prepare the Column (Slurry Method):
-
In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of your crude material) with the prepared eluent to form a slurry.
-
Add 1% v/v triethylamine to the slurry and stir well.
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of DCM or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude in a solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the prepared mobile phase.
-
Collect fractions of a consistent volume.
-
Monitor the elution process by spotting fractions onto a TLC plate and checking under a UV lamp.
-
-
Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Diagram 1: Decision Workflow for Purification Strategy
This diagram outlines the logical steps a researcher should take when developing a purification plan for the target compound.
Technical Support Center: Synthesis of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole
Welcome to the technical support center for the synthesis of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize experimental outcomes. Our guidance is rooted in established chemical principles and field-proven insights to ensure scientific integrity and practical success.
Introduction to the Synthesis
The synthesis of this compound, a fused pyrazole system, is a multi-step process that typically involves two key stages: the formation of the bicyclic pyrazole core and the subsequent regioselective iodination. Fused pyrazoles are significant scaffolds in medicinal chemistry, and the iodo-substituent serves as a versatile handle for further functionalization via cross-coupling reactions.[1][2][3]
The primary route to the cyclopenta[c]pyrazole core often involves the cyclocondensation of a hydrazine with a 1,3-dielectrophilic cyclopentane precursor.[4][5][6] The subsequent iodination presents its own challenges, where achieving high regioselectivity at the C3 position and avoiding common side reactions is paramount for a successful synthesis. This guide will address potential issues in both stages of this synthesis.
Visualizing the General Synthetic Workflow
The following diagram outlines the general synthetic strategy, highlighting the critical stages where issues may arise.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Issues in the Formation of the Cyclopenta[c]pyrazole Core
Question 1: My cyclocondensation reaction is giving a low yield of the desired 1H,4H,5H,6H-cyclopenta[c]pyrazole. What are the likely causes?
Answer: Low yields in the Knorr pyrazole synthesis and related cyclocondensations can stem from several factors:[6][7]
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider extending the reaction time or increasing the temperature.
-
Side Reactions of the Precursor: 1,3-dicarbonyl compounds can undergo self-condensation or other side reactions under harsh conditions. A gradual addition of the hydrazine to the dicarbonyl compound, sometimes at a controlled temperature (e.g., 0-10 °C), can help minimize these side reactions by keeping the concentration of the more reactive species low.[7]
-
Formation of Regioisomers: If you are using a substituted hydrazine, the formation of two different regioisomers is possible, which can complicate purification and lower the yield of the desired product.[4] The choice of solvent can influence the isomeric ratio.[7]
-
Work-up Issues: The product might be partially soluble in the aqueous phase during extraction. Ensure you are using an appropriate organic solvent and consider performing multiple extractions to maximize recovery.
Troubleshooting Steps:
-
Confirm Starting Material Purity: Ensure your cyclopentane-1,3-dione and hydrazine are pure.
-
Optimize Reaction Conditions: Experiment with solvent (e.g., ethanol, acetic acid), temperature, and reaction time. Acetic acid as a solvent can often promote cyclization and dehydration.
-
Control Addition: Add the hydrazine derivative slowly to the reaction mixture to control the exotherm and minimize side reactions.[7]
Question 2: I am observing the formation of an intermediate that appears to be a pyrazoline, not the fully aromatic pyrazole. How do I promote the final aromatization?
Answer: The cyclocondensation reaction between a hydrazine and an α,β-unsaturated ketone (a common precursor to the cyclopenta[c]pyrazole system) initially forms a pyrazoline.[4][5] Aromatization to the pyrazole requires an oxidation step.
-
In-situ Oxidation: Often, if the reaction is run at a higher temperature or is open to the air, oxidation can occur spontaneously.
-
Adding an Oxidant: If the pyrazoline is isolated, it will need to be oxidized in a separate step. Common oxidants for this purpose include bromine or simply heating the pyrazoline in a solvent like DMSO under an oxygen atmosphere.
-
Dehydration of Hydroxy Intermediate: If your precursor is a 1,3-diketone, the reaction proceeds through a dihydropyrazole intermediate that must dehydrate to form the aromatic pyrazole.[8] Acidic conditions (e.g., using acetic acid as a solvent or adding a catalytic amount of a stronger acid) can facilitate this dehydration step.
Part 2: Troubleshooting the Iodination Step
Question 3: My iodination reaction is not working. My starting material is recovered unchanged. What should I do?
Answer: A lack of reactivity in electrophilic iodination suggests that the pyrazole ring is not sufficiently nucleophilic or the iodinating agent is not electrophilic enough under the chosen conditions.
-
Activating the Iodinating Agent:
-
N-Iodosuccinimide (NIS): While NIS can work on its own for activated systems, it often requires an acid catalyst (e.g., H₂SO₄, TFA) for less reactive pyrazoles.[9]
-
Molecular Iodine (I₂): Elemental iodine is generally not electrophilic enough to iodinate pyrazoles on its own. It requires an oxidizing agent to generate a more potent electrophilic iodine species (like I+). Common oxidants include Ceric Ammonium Nitrate (CAN), hydrogen peroxide (H₂O₂), or potassium iodate (KIO₃).[8][9][10][11]
-
-
Reaction Conditions: Refluxing the reaction mixture in a solvent like acetonitrile is often necessary, especially when using the I₂/CAN system.[10]
Troubleshooting Flowchart:
Caption: Decision-making process for an unreactive iodination.
Question 4: I am getting a mixture of products, including what appears to be a di-iodinated compound. How can I prevent over-iodination?
Answer: Over-iodination occurs when the pyrazole ring is highly activated, making it susceptible to a second electrophilic attack.[8]
-
Control Stoichiometry: Carefully control the amount of the iodinating agent used. Use a slight excess (e.g., 1.1-1.3 equivalents) but avoid large excesses.
-
Milder Conditions:
-
Lower Temperature: Running the reaction at room temperature or even lower can reduce the rate of the second iodination.
-
Shorter Reaction Time: Monitor the reaction closely by TLC/LC-MS and stop it as soon as the starting material is consumed to prevent the formation of the di-iodinated product.
-
-
Less Reactive Iodinating Agent: If over-iodination is persistent, consider using a less reactive iodinating system. For example, if you are using a highly reactive system, switching to a milder one like I₂/H₂O₂ in water might be beneficial.[8][11]
Question 5: The iodine atom is adding to the wrong position on the pyrazole ring. How can I control the regioselectivity?
Answer: The regioselectivity of pyrazole iodination is highly dependent on the synthetic method.[8]
-
For C4-Iodination: Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich.[5] Methods like I₂/CAN, ICl, and NIS/acid generally favor C4 iodination.[9][10]
-
For C3/C5-Iodination: To direct iodination to the C3 or C5 position, a different strategy is required, typically involving deprotonation followed by quenching with an iodine source. For instance, treating a pyrazole with a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C) generates a lithium pyrazolide intermediate. Quenching this with molecular iodine (I₂) can lead to exclusive formation of the 5-iodo derivative.[8][10] This method is particularly useful for accessing isomers not available through direct electrophilic substitution.
| Method | Reagents | Typical Regioselectivity | Notes |
| Electrophilic Iodination | I₂ / CAN | C4 | A common and reliable method for C4 iodination.[8][10] |
| Electrophilic Iodination | ICl / Li₂CO₃ | C4 | Effective for certain substrates; the base neutralizes generated HCl.[8][9][12] |
| Deprotonation-Iodination | n-BuLi, then I₂ | C5 | Allows access to the C5-iodo isomer, which is not typically formed under electrophilic conditions.[8][10] |
Question 6: My final product, this compound, is unstable and discolors upon storage. What is happening?
Answer: The discoloration (often turning yellow or brown) of iodinated compounds is a common sign of degradation, specifically de-iodination, which liberates elemental iodine (I₂).[13]
-
Light Sensitivity: Aryl iodides can be sensitive to light. UV or even ambient light can cause the cleavage of the carbon-iodine bond.[13]
-
Thermal Instability: Elevated temperatures can accelerate the rate of de-iodination.[13]
-
Oxidation: The pyrazole ring can be susceptible to oxidation, especially in the presence of air and light.[13]
Stability and Storage Protocol:
-
Protect from Light: Store the solid compound and any solutions in amber vials or wrap containers in aluminum foil.
-
Control Temperature: Store the compound in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Inert Atmosphere: For maximum stability, especially for solutions, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[13]
Experimental Protocols
Protocol 1: General Procedure for C4-Iodination using I₂/CAN
This protocol is adapted for the C4-iodination of pyrazoles and should be optimized for the specific cyclopenta[c]pyrazole substrate.[3][8][10]
Materials:
-
1H,4H,5H,6H-cyclopenta[c]pyrazole (1.0 mmol)
-
Ceric Ammonium Nitrate (CAN) (1.1 mmol)
-
Elemental Iodine (I₂) (1.3 mmol)
-
Acetonitrile (MeCN) (6-10 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the 1H,4H,5H,6H-cyclopenta[c]pyrazole (1.0 mmol), acetonitrile (6 mL), ceric ammonium nitrate (1.1 equiv.), and elemental iodine (1.3 equiv.).
-
Attach a condenser and reflux the reaction mixture. Monitor the reaction progress by TLC until the starting material is consumed (typically overnight).
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (15 mL).
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ (5 mL) to quench excess iodine, followed by water (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.[14]
References
- 1. A novel synthesis of fused pyrazole systems as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Stability and Storage of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole
This guide provides researchers, scientists, and drug development professionals with essential technical information, troubleshooting advice, and best practices for the handling, storage, and stability assessment of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole (CAS No: 1426424-00-1).[1][2] As a key protein degrader building block, maintaining the integrity of this compound is paramount for reproducible and successful experimental outcomes.[1]
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries and concerns encountered during the use of this compound.
Q1: What are the definitive long-term storage conditions for this compound? I've seen conflicting information.
A1: For optimal long-term stability, this compound should be stored at 2-8°C , protected from light, and in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
Causality Explanation: While some suppliers may list room temperature for shipping or short-term storage, the chemistry of iodinated heterocyclic compounds warrants more stringent conditions for long-term preservation.[1] The carbon-iodine (C-I) bond is the least stable of the carbon-halogen bonds, making the molecule susceptible to degradation over time, a process accelerated by heat and light.[3] Storing at refrigerated temperatures, similar to recommendations for other iodinated pyrazoles, significantly slows the rate of potential decomposition.[4][5]
Q2: My solid this compound has developed a yellow or brownish tint. What caused this, and is the material still usable?
A2: The discoloration is almost certainly due to the formation of elemental iodine (I₂) from the degradation of the compound.[3] This occurs when the C-I bond breaks, often initiated by exposure to light, heat, or atmospheric moisture.
Whether the material is usable depends on the sensitivity of your application.
-
For non-critical applications or initial screenings: A faintly discolored product might be usable, but be aware that the purity is compromised, which can affect stoichiometry and reaction outcomes.
-
For sensitive applications (e.g., catalysis, kinetic studies, final compound synthesis): The presence of iodine can interfere with downstream processes. It is highly recommended to either purify the compound before use or acquire a new, pure batch. A simple quality assessment can be performed to gauge the extent of impurity (see Protocol 2).
Q3: How should I handle the compound when preparing it for a reaction?
A3: Proper handling is crucial to prevent degradation.
-
Temperature Equilibration: Before opening, allow the container to warm to room temperature. This prevents atmospheric moisture from condensing on the cold solid, which can accelerate degradation.
-
Atmosphere: For maximum stability, weigh the compound in a glovebox or under a gentle stream of inert gas (argon or nitrogen). If this is not possible, work quickly in a well-ventilated area with low humidity.
-
Light: Minimize exposure to direct light. Use a workspace with ambient lighting and avoid leaving the container open on the bench.
-
Transfer: Use clean, dry spatulas and glassware. After dispensing, flush the container with inert gas before tightly resealing and returning it to cold storage.
Q4: What are the primary degradation pathways I need to be aware of?
A4: The primary degradation pathway is homolytic or heterolytic cleavage of the C-I bond. This process can be initiated by:
-
Photolysis: UV or visible light provides the energy to break the weak C-I bond.
-
Thermal Decomposition: Elevated temperatures increase molecular vibrations, leading to bond cleavage.
-
Oxidation: Atmospheric oxygen can contribute to decomposition, especially in the presence of light or trace metal impurities. The resulting radical or ionic species can react further, but the most immediate and visible consequence is the formation of I₂, leading to discoloration.[3]
Section 2: Troubleshooting Guide
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Inconsistent Reaction Yields or New Byproducts | 1. Degradation of the starting material, leading to lower effective concentration and reactive impurities (I₂). 2. Introduction of moisture or oxygen during handling. | 1. Perform a quality check on the starting material using TLC or ¹H NMR. 2. If degradation is confirmed, purify the compound by recrystallization or column chromatography, or use a new batch. 3. Refine handling technique to rigorously exclude moisture and air. |
| Solid Compound Appears Clumpy or Oily | 1. Absorption of atmospheric moisture due to improper handling (e.g., opening the container while cold). 2. Significant degradation leading to a mixture of compounds with a lower melting point. | 1. Dry the material under high vacuum. 2. Assess purity via TLC. If significant impurities are present, purification is required. 3. Review handling procedures to ensure the container is equilibrated to room temperature before opening. |
| Discoloration of Compound in Solution | 1. Solvent-mediated degradation. 2. Instability of the compound in that specific solvent, potentially accelerated by light. | 1. Prepare solutions fresh and use them immediately. 2. Store solutions in amber vials or wrapped in foil, and keep them cold if not for immediate use.[3] 3. Consider degassing the solvent prior to use to remove dissolved oxygen. |
Section 3: Protocols and Workflows
Protocol 1: Recommended Storage and Handling Procedure
Objective: To ensure the long-term integrity and purity of this compound.
Materials:
-
Container of this compound
-
Refrigerator (2-8°C)
-
Inert gas source (Argon or Nitrogen)
-
Parafilm or Teflon tape
Procedure:
-
Receiving: Upon receipt, inspect the container for an intact seal. Note the appearance of the material.
-
Initial Storage: Place the sealed container in a 2-8°C refrigerator away from light sources.
-
Dispensing: a. Remove the container from the refrigerator and place it in a desiccator or on the benchtop. b. Allow it to equilibrate to ambient temperature for at least 30-45 minutes. This is a critical step to prevent moisture condensation. c. Move the container to the weighing station. Briefly break the seal and dispense the required amount as quickly as possible. d. (Best Practice) Gently flush the headspace of the container with argon or nitrogen. e. Reseal the container cap tightly. Wrap the cap threads with Parafilm or Teflon tape for an extra barrier against moisture and air.
-
Return to Storage: Immediately return the sealed container to the 2-8°C refrigerator.
Protocol 2: Quality Assessment of an Aged or Discolored Sample
Objective: To quickly determine the relative purity of a sample that shows signs of degradation.
Methodology: Thin-Layer Chromatography (TLC)
-
Prepare Samples:
-
Sample A (Test): Dissolve a small amount (~1 mg) of the aged/discolored compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to make a ~1 mg/mL solution.
-
Sample B (Co-spot - Optional but Recommended): If a pure sample is available, prepare a similar solution.
-
-
Prepare TLC Plate: On a silica gel TLC plate, draw a faint starting line in pencil. Mark spots for your test sample and a co-spot.
-
Spot the Plate:
-
Using a capillary tube, carefully spot Sample A on its designated mark.
-
On the co-spot mark, first spot Sample A, and then spot Sample B directly on top of it.
-
-
Develop the Plate: Place the TLC plate in a developing chamber with an appropriate mobile phase (e.g., a mixture of Hexanes and Ethyl Acetate, start with 7:3 and adjust as needed). Let the solvent front run until it is ~1 cm from the top of the plate.
-
Visualize:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the plate under a UV lamp (254 nm). Circle any visible spots.
-
Place the plate in an iodine chamber or treat it with a potassium permanganate stain. Elemental iodine will appear as a distinct spot.
-
-
Analyze Results:
-
Pure Compound: A single, well-defined spot should be visible for the main compound.
-
Degraded Compound: You will likely see the main spot corresponding to the product, along with one or more other spots. A spot with a low Rf that stains brown/yellow is likely elemental iodine. The presence of additional spots confirms impurity and degradation.
-
Section 4: Technical Summary & Visualizations
Data Presentation: Key Stability & Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Long-term) | Slows kinetic degradation of the thermally labile C-I bond.[4][5] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[3] |
| Light | Store in Dark (Amber Vial) | Prevents photolytic cleavage of the light-sensitive C-I bond.[3] |
| Container | Tightly Sealed Glass Vial | Provides a physical barrier to atmospheric contaminants. |
Mandatory Visualizations
Caption: Decision workflow for using an aged sample.
Caption: Key environmental factors affecting stability.
Section 5: Safety Information
While a specific Safety Data Sheet (SDS) for this compound may vary, the following precautions are based on analogous iodinated pyrazole compounds and should be strictly followed.[5][6][7][8]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[5][6]
-
Handling: Avoid formation and inhalation of dust.[5] Use only in a well-ventilated area or a chemical fume hood.[6][8]
-
First Aid:
-
Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.[5] Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen iodide (HI).[7]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[6]
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1426424-00-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. angenechemical.com [angenechemical.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
overcoming low reactivity in cross-coupling with 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole
Welcome to the technical support guide for overcoming challenges in cross-coupling reactions with 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but often challenging heterocyclic building block. Here, we provide in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind our recommendations to empower you to succeed in your synthetic endeavors.
Core Challenge Analysis: Why is this Substrate Problematic?
The primary obstacle to achieving high yields in cross-coupling reactions with this compound is the presence of the unprotected N-H group on the pyrazole ring. While iodides are typically excellent leaving groups, the acidic N-H proton introduces several complications that can stifle catalytic activity.
-
Catalyst Inhibition: The pyrazole N-H is sufficiently acidic to be deprotonated by the bases commonly used in cross-coupling reactions. The resulting pyrazolate anion is an excellent ligand for the palladium catalyst. This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the catalyst and preventing it from participating in the desired reaction.[1] Standard protocols often fail because the catalyst is rapidly deactivated.[1]
-
Base Stoichiometry Issues: The base is consumed in deprotonating the N-H group, which can alter the effective base concentration needed for the crucial transmetalation step in the catalytic cycle.[2] This often necessitates using a higher-than-normal base loading.
-
Competing N-Arylation: In reactions like the Buchwald-Hartwig amination or even under certain Suzuki conditions, the deprotonated nitrogen can act as a nucleophile, leading to undesired N-arylation side products.
Understanding these root causes is the first step toward designing a successful reaction strategy. Our goal is to select conditions that either tolerate the free N-H or kinetically favor the C-C bond formation over catalyst inhibition.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is not working. What is the most likely cause?
A: The most common point of failure is catalyst inhibition by the unprotected N-H group.[1] Standard palladium catalysts like Pd(PPh₃)₄ may be easily deactivated. The solution often involves switching to a more robust catalyst system, specifically one employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands.[1][3][4] These ligands promote the key steps of the catalytic cycle and sterically shield the palladium center, reducing inhibitory binding.
Q2: Should I protect the pyrazole N-H group before attempting the cross-coupling?
A: N-protection is a valid strategy and can simplify the reaction by removing the problematic acidic proton.[1][5] Protecting groups like Boc, Trityl, or an ethoxyethyl group have been used successfully.[5][6] However, this adds extra steps to your synthesis (protection/deprotection). Modern catalyst systems are often robust enough to allow for the direct coupling of the unprotected heterocycle, which is a more atom-economical approach.[1] We recommend trying direct coupling with an optimized protocol first.
Q3: I see a lot of protodeiodination (loss of iodine) in my reaction mass. How can I prevent this?
A: Protodeiodination, where the iodo group is replaced by a hydrogen atom, is a common side reaction. It can be caused by elevated temperatures or certain solvent/base combinations that provide a proton source. To minimize this, consider lowering the reaction temperature and extending the reaction time.[7] Ensure you are using high-purity, dry, and degassed aprotic solvents.
Q4: What are the best "go-to" starting conditions for a Suzuki-Miyaura coupling with this substrate?
A: A reliable starting point is to use a second-generation Buchwald precatalyst like XPhos Pd G2 or SPhos Pd G2 (2-4 mol %), a bulky phosphine ligand (e.g., XPhos), and a moderately weak base like potassium phosphate (K₃PO₄, 2-3 equivalents) in a dioxane/water solvent system at an elevated temperature (e.g., 80-100 °C).[1] This combination has proven effective for a wide range of N-H containing heterocycles.
Troubleshooting Guide: From Problem to Solution
Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling
-
Potential Cause A: Inadequate Catalyst System
-
Scientific Rationale: The default catalytic cycle is being interrupted. Standard ligands like triphenylphosphine (PPh₃) do not provide the necessary electron density or steric bulk to overcome catalyst inhibition and promote the rate-limiting steps of oxidative addition and reductive elimination.[4][8]
-
Solution:
-
Switch to a Precatalyst: Use a well-defined palladium precatalyst (e.g., XPhos Pd G2, SPhos Pd G2). These ensure efficient generation of the active Pd(0) species in situ.[1][4]
-
Employ Bulky, Electron-Rich Ligands: Use ligands from the Buchwald (XPhos, SPhos, RuPhos) or Josiphos families. These ligands accelerate reductive elimination and are sterically imposing, which helps prevent the formation of inactive catalyst dimers and discourages binding of the pyrazolate anion.[4][9]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands (e.g., IPr, IMes) are highly electron-donating and can offer superior stability and activity for challenging substrates.[3][8]
-
-
-
Potential Cause B: Incorrect Base or Solvent
-
Scientific Rationale: The base must be strong enough to facilitate the transmetalation step but not so strong that it promotes catalyst degradation or side reactions. The solvent must solubilize all components and be compatible with the chosen base and temperature.
-
Solution:
-
Base Selection: Potassium phosphate (K₃PO₄) is often an excellent choice for N-H substrates as it is effective without being overly harsh.[1] Potassium carbonate (K₂CO₃) is another viable option. Avoid very strong bases like NaOtBu unless specifically required, as they can be problematic.
-
Solvent System: A mixture of an aprotic organic solvent and water (e.g., 1,4-dioxane/H₂O or THF/H₂O) is standard for Suzuki reactions. The water is crucial for dissolving the inorganic base and facilitating transmetalation.[8] Ensure solvents are thoroughly degassed to prevent oxidation of the catalyst.
-
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Pd Source | XPhos Pd G2 or SPhos Pd G2 | Ensures reliable generation of active Pd(0); stable and easy to handle.[1] |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands that accelerate key catalytic steps and prevent catalyst deactivation.[4][8] |
| Catalyst Loading | 2-5 mol % | A good starting point for difficult couplings; can be optimized later. |
| Base | K₃PO₄ (2-3 equiv.) | Effective for transmetalation with minimal side reactions for N-H substrates.[1] |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) | Standard solvent system that solubilizes both organic and inorganic reagents. Must be degassed. |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. Monitor for substrate/product decomposition. |
| Stoichiometry | Boronic Acid (1.5-2.0 equiv.) | Using an excess of the boronic acid can help drive the reaction to completion, especially if it is prone to protodeboronation.[1] |
Issue 2: Poor Yields in Sonogashira or Heck Couplings
-
Potential Cause: Competing Pathways and Catalyst Mismatch
-
Scientific Rationale: Similar to the Suzuki reaction, catalyst deactivation is a primary concern. For Sonogashira couplings, the copper co-catalyst can also be sequestered. For Heck reactions, the choice of base and additives is critical for regenerating the active catalyst.[10][11]
-
Solution for Sonogashira Coupling:
-
Protect the N-H: Sonogashira reactions can be very sensitive. N-protection with an easily removable group like ethoxyethyl has been shown to be effective for 3-iodopyrazoles.[6][12]
-
Ligand Choice: Use a robust ligand like P(OEt)₃, which has been reported to be effective for Heck reactions of iodopyrazoles and may translate to Sonogashira couplings.[5]
-
Copper-Free Conditions: If homocoupling of the alkyne (Glaser coupling) is an issue, consider a copper-free Sonogashira protocol, which relies solely on a palladium catalyst and a suitable base (e.g., a bulky amine).[7][11]
-
-
Solution for Heck Coupling:
-
Ligand Selection: Triethyl phosphite (P(OEt)₃) has been successfully used as a ligand for Heck reactions of N-protected 4-iodopyrazoles, giving high yields.[5] This is an excellent starting point.
-
Base and Additives: Use an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Phase-transfer catalysts like TBAB can sometimes be beneficial, especially under "Jeffery conditions".
-
Protecting Group: An N-trityl group has been shown to be an effective protecting group for promoting Heck reactions with iodopyrazoles.[5]
-
-
Visualizing the Process
Diagram 1: Troubleshooting Workflow
This diagram outlines a logical sequence of steps to troubleshoot a failing cross-coupling reaction with the target substrate.
Caption: A decision-making workflow for troubleshooting cross-coupling reactions.
Diagram 2: Suzuki-Miyaura Cycle & N-H Interference
This diagram illustrates the standard Suzuki-Miyaura catalytic cycle and highlights the key point of catalyst inhibition by the deprotonated pyrazole.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. arkat-usa.org [arkat-usa.org]
Technical Support Center: Optimization of Reaction Conditions for 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole . This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile heterocyclic building block. The inherent reactivity of the pyrazole core, combined with the fused cyclopentane ring, presents unique challenges and opportunities in achieving high-yield, regioselective iodination.
This guide provides a structured, problem-solving approach, moving from foundational synthetic strategies to in-depth troubleshooting of common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses high-level strategic questions regarding the synthesis of the target molecule.
Q1: What are the principal synthetic strategies for the regioselective iodination of the 1H,4H,5H,6H-cyclopenta[c]pyrazole core at the C3 position?
There are two primary, mechanistically distinct approaches to achieving C3-iodination. The choice depends on available starting materials, scale, and sensitivity of other functional groups.
-
Direct Electrophilic Iodination: This is the most straightforward approach, involving the reaction of the parent heterocycle with an electrophilic iodine source. Common reagents include N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), or elemental Iodine (I₂) often with an oxidant like Ceric Ammonium Nitrate (CAN).[1] The regioselectivity can be sensitive to reaction conditions because the fused electron-donating alkyl frame activates the pyrazole ring, potentially leading to mixtures.[2]
-
Deprotonation and Iodination (Directed Metalation): This method offers superior regioselectivity. It involves treating the N-protected or N-unprotected pyrazole with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures. This selectively removes the most acidic proton on the ring (predicted to be at C3 due to the influence of the adjacent nitrogens). The resulting lithiated intermediate is then quenched with an iodine source, such as elemental iodine (I₂), to install the iodine atom with high precision.[1][2] This strategy is particularly effective for achieving specific isomers that are difficult to isolate from electrophilic substitution reactions.[1]
Q2: My primary challenge is controlling the reaction to favor the 3-iodo isomer over other positions. Which method provides the best control?
The Deprotonation and Iodination strategy (Method B) provides the most reliable control over regioselectivity. The initial deprotonation step creates a nucleophilic carbon anion at a specific position, which then reacts with the iodine electrophile. In the 1H,4H,5H,6H-cyclopenta[c]pyrazole system, the proton at C3 is the most acidic due to its proximity to the pyrrolic nitrogen (N1) and the pyridinic nitrogen (N2), making it the preferential site for lithiation.
In contrast, direct electrophilic iodination is governed by the electronic distribution of the aromatic ring, which can sometimes lead to substitution at the C4 position, resulting in a mixture of isomers that can be difficult to separate.[2]
Q3: Is it necessary to use an N-H protecting group?
While not strictly mandatory, using an N-H protecting group is highly recommended, especially for the deprotonation-iodination pathway.
-
For Deprotonation/Iodination: The N-H proton is far more acidic than any C-H proton. Attempting to use n-BuLi without protection will simply deprotonate the nitrogen, consuming at least one equivalent of base and preventing ring lithiation. A common and effective strategy involves using two equivalents of n-BuLi: the first deprotonates the N-H, and the second deprotonates the C3 position. Alternatively, protecting the nitrogen with a group like tert-Butoxycarbonyl (Boc) or an ethoxyethyl group allows for clean, single deprotonation at C3.[3]
-
For Electrophilic Iodination: Protection is less critical but can still be beneficial. It can improve solubility in organic solvents and prevent potential side reactions at the nitrogen atom, leading to a cleaner reaction profile.
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This guide is formatted to help you diagnose and solve problems encountered during the synthesis.
Issue: Low or No Yield of Iodinated Product
Q: My reaction has stalled, or my final yield is unacceptably low. What are the common causes?
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Degraded Reagents | n-BuLi: This reagent is highly sensitive to air and moisture. Always use a freshly titrated or newly purchased bottle. An inactive base is the most common reason for failure in the deprotonation pathway. Iodinating Agents: NIS and I₂ can degrade over time. Store them in a cool, dark, and dry place. For ICl, use a freshly prepared solution in a dry solvent.[4] |
| Insufficient Deprotonation (Lithiation Pathway) | Ensure the reaction is conducted under strictly anhydrous and inert conditions (Argon or Nitrogen atmosphere). Traces of water will quench the n-BuLi. Use anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone). The reaction must be kept cold (-78 °C) to prevent base decomposition and side reactions.[1] |
| Suboptimal Reaction Temperature or Time | Electrophilic Iodination: Some reactions require heating to proceed at a reasonable rate. If starting material remains, consider increasing the temperature or extending the reaction time. Monitor progress by TLC or LC-MS.[1] Lithiation Pathway: While the lithiation itself must be cold, the subsequent iodination step may require warming to room temperature to go to completion. |
| Product Degradation during Workup | The C-I bond can be labile under certain conditions. During aqueous workup, avoid strongly acidic or basic conditions if possible. A wash with a reducing agent like sodium thiosulfate (Na₂S₂O₃) is essential to remove excess I₂.[1] |
Issue: Poor Regioselectivity & Formation of Isomers
Q: My product is a mixture of the desired 3-iodo isomer and other iodinated species (e.g., 4-iodo, di-iodo). How can I improve selectivity?
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Incorrect Iodination Strategy | If you are using an electrophilic iodination method (e.g., I₂/CAN or NIS) and observing isomer formation, the electronic nature of the substrate is likely directing the substitution to multiple sites. Switch to the Deprotonation-Iodination protocol. This method's regioselectivity is dictated by C-H acidity, not aromatic substitution rules, offering superior control.[2] |
| Over-Iodination | The pyrazole ring is electron-rich and can undergo multiple iodinations.[2] Carefully control the stoichiometry of your iodinating agent. Use no more than 1.0-1.1 equivalents. Adding the reagent slowly (dropwise) can also help prevent localized high concentrations that favor di-substitution. |
| Reaction Temperature is Too High | Higher temperatures can reduce the selectivity of electrophilic reactions. Try running the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) to see if isomer formation is suppressed. |
Issue: Complex Reaction Mixture & Purification Challenges
Q: My crude reaction mixture is messy, and I'm struggling to isolate the pure product.
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Decomposition of Starting Material or Product | If using strong acids or oxidants (like CAN), the pyrazole ring itself might be degrading.[1] Consider milder conditions. If acidic byproducts are formed (e.g., HCl from ICl), adding a non-nucleophilic base like lithium carbonate (Li₂CO₃) can neutralize the acid and prevent decomposition.[4][5] |
| Side Reactions with Solvent | Ensure your solvent is compatible with the reaction conditions. For example, THF can be deprotonated by n-BuLi at temperatures above -40 °C. Maintain cryogenic temperatures during lithiation. |
| Purification Method | This compound is a polar molecule, especially with the free N-H. Standard silica gel chromatography is often effective. Use a gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity). If the product is unstable on silica, consider a short plug filtration or recrystallization. Washing the silica gel with a triethylamine solution before chromatography can prevent degradation of sensitive compounds.[3] |
Section 3: Optimized Protocols and Data Summary
The following protocols represent validated starting points for the synthesis.
Table 1: Comparison of Optimized Reaction Conditions
| Parameter | Method A: Direct Electrophilic Iodination | Method B: Deprotonation-Iodination (Recommended) |
| Key Reagents | N-Iodosuccinimide (NIS) | n-Butyllithium (n-BuLi), Iodine (I₂) |
| Solvent | Acetonitrile (MeCN) or Dichloromethane (DCM) | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature | -78 °C (for lithiation), then warm to RT |
| Atmosphere | Standard (air) | Inert (Argon or Nitrogen) |
| Typical Yield | Moderate to Good (Variable) | Good to Excellent |
| Regioselectivity | Moderate (Risk of isomers) | Excellent (Highly selective for C3) |
| Key Advantage | Operationally simple, no cryogenic temps needed. | Superior control and predictability. |
| Key Disadvantage | Potential for isomer formation.[2] | Requires strict anhydrous/inert techniques. |
Protocol 1: Step-by-Step Methodology for Deprotonation-Iodination (Method B)
This protocol assumes the use of an N-H unprotected starting material.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 1H,4H,5H,6H-cyclopenta[c]pyrazole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-BuLi (2.2 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The first equivalent deprotonates the N-H, and the second deprotonates C3.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the dianion.
-
Iodination: In a separate flask, dissolve iodine (I₂, 1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates full consumption of the starting material.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.
Section 4: Visualization of Troubleshooting Workflow
A logical workflow can streamline the process of diagnosing experimental failures. The following diagram illustrates a decision-making process for troubleshooting the synthesis.
References
- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
Technical Support Center: Sonogashira Coupling of Iodopyrazoles
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions for the Sonogashira coupling of iodopyrazoles. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges in this powerful C-C bond-forming reaction.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the Sonogashira coupling of iodopyrazoles, offering explanations grounded in reaction kinetics and catalyst behavior, along with actionable protocols to get your reaction back on track.
Issue 1: Low to Non-Existent Product Yield
You've set up your Sonogashira reaction with an iodopyrazole substrate, but upon analysis, you find a low yield of the desired product or none at all. What's going on?
Question: My Sonogashira reaction with an iodopyrazole is giving me a very low yield or has failed completely. What are the potential causes and how can I fix this?
Answer:
Low or no conversion in the Sonogashira coupling of iodopyrazoles can be attributed to several factors, primarily revolving around the integrity of your reagents and catalyst, and the reaction conditions. A systematic approach is the key to diagnosing the problem.[1][2]
Potential Causes & Solutions:
-
Catalyst Inactivity: The heart of the Sonogashira reaction is the palladium catalyst. Its activity is paramount.
-
Palladium(0) Decomposition: The active Pd(0) species is highly sensitive to oxygen.[2] If your reaction turns black with a precipitate, this is likely "palladium black," which is inactive.[2][3]
-
Solution: Ensure you are using a fresh, high-quality palladium source. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) form.[2]
-
-
Copper(I) Co-catalyst Oxidation: Copper(I) iodide (CuI) is also susceptible to oxidation, which will inhibit the reaction.
-
-
Sub-Optimal Reaction Conditions: The environment in which the reaction takes place is critical.
-
Presence of Oxygen: Oxygen not only deactivates the palladium catalyst but also promotes the undesired homocoupling of the alkyne (Glaser coupling).[2][4]
-
Inappropriate Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, some less reactive or sterically hindered iodopyrazoles may require gentle heating.[1][2] However, excessive heat can lead to catalyst decomposition.[2]
-
Solution: If room temperature fails, try gradually increasing the temperature (e.g., to 40-60 °C) while monitoring for catalyst decomposition.
-
-
-
Reagent Quality and Stoichiometry:
-
Impure Reagents: Impurities in the iodopyrazole, alkyne, solvent, or base can act as catalyst poisons.[2]
-
Solution: Ensure all reagents are of high purity. Purification of starting materials may be necessary.
-
-
Base Quality: The amine base is crucial for deprotonating the alkyne and neutralizing the HX byproduct.[2][4] It should be anhydrous.
-
Solution: Consider distilling the amine base (e.g., triethylamine, diisopropylamine) before use.[2]
-
-
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)
You've successfully coupled your iodopyrazole, but the reaction mixture is contaminated with a significant amount of the alkyne dimer.
Question: I'm observing a significant amount of alkyne homocoupling byproduct in my reaction. How can I minimize this side reaction?
Answer:
The formation of alkyne dimers, known as Glaser coupling, is a common side reaction in copper-cocatalyzed Sonogashira reactions, particularly in the presence of oxygen.[2][4]
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[2]
-
Reduce Copper Catalyst Loading: Minimizing the amount of CuI can help reduce the rate of homocoupling.[2]
-
Action: Try decreasing the CuI loading to 1-2 mol%.
-
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, which favors the cross-coupling pathway over homocoupling.[1]
-
Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[4][6]
Issue 3: Deiodination of the Pyrazole Ring
Instead of the desired alkynylated pyrazole, you are isolating the corresponding pyrazole where the iodine has been replaced by a hydrogen atom.
Question: My iodopyrazole is undergoing deiodination. How can I prevent this hydrodehalogenation side reaction?
Answer:
Deiodination, or hydrodehalogenation, is a known side reaction in palladium-catalyzed cross-coupling reactions involving heteroaromatic halides, including iodopyrazoles.[5] This occurs when the desired cross-coupling is outcompeted by a pathway that replaces the iodo group with a hydrogen atom, leading to reduced yield and purification challenges.[5]
Factors Influencing Deiodination and Solutions:
-
Catalyst and Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial.
-
Problem: If the reductive elimination step to form the product is slow, competing side reactions like deiodination can occur.
-
Solution: Switch to a bulkier, more electron-rich phosphine ligand such as SPhos or XPhos.[5] These ligands can accelerate the rate of reductive elimination, thereby outcompeting the deiodination pathway.[5]
-
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of deiodination.[5]
-
Solution: If possible, try running the reaction at a lower temperature for a longer duration.[1]
-
-
Solvent Choice: The solvent can play a role in protonolysis, which leads to deiodination.
-
Solution: Ensure you are using a dry, aprotic solvent.[1]
-
Experimental Protocols
General Protocol for Sonogashira Coupling of a 4-Iodopyrazole
This protocol provides a starting point for the coupling of a generic 4-iodopyrazole with a terminal alkyne.[1]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole substrate (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).[1]
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF and triethylamine (Et₃N) (2.0 eq).[1]
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the mixture.[1]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.[1]
Visualizing the Process
The Sonogashira Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds via two interconnected catalytic cycles.[6][8]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Workflow
A logical workflow for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting Sonogashira couplings of iodopyrazoles.
Data Summary
Recommended Reaction Parameters
The following table summarizes key quantitative data for optimizing your Sonogashira coupling reaction.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst Loading | 1-5 mol% | Lower loadings are ideal, but higher loadings may be needed for challenging substrates. |
| Copper(I) Iodide Loading | 2-10 mol% | Essential for the copper-catalyzed cycle; can be omitted in copper-free protocols. |
| Ligand | PPh₃, SPhos, XPhos | PPh₃ is standard. Bulky, electron-rich ligands like SPhos can prevent deiodination.[5] |
| Base | Et₃N, DIPEA, Piperidine | An amine base is required to deprotonate the alkyne.[3] Must be anhydrous. |
| Base Stoichiometry | 2-4 equivalents | Sufficient excess is needed to neutralize the generated HX. |
| Solvent | DMF, THF, Toluene, Et₃N | Must dissolve all components.[2] Ensure it is anhydrous and degassed. |
| Temperature | Room Temp to 80 °C | Iodopyrazoles are reactive and often couple at room temperature.[4] Heating may be necessary but risks catalyst decomposition.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity order for aryl halides in the Sonogashira coupling?
A1: The reactivity of the aryl or vinyl halide significantly impacts the reaction conditions required. The general reactivity trend from most to least reactive is: I > OTf > Br > Cl.[3][4] Consequently, aryl iodides (like iodopyrazoles) are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating.[3][4]
Q2: Can I run a Sonogashira coupling without a copper co-catalyst?
A2: Yes, copper-free Sonogashira reactions are not only possible but often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[3][4] These reactions may require specific ligands or different reaction conditions to proceed efficiently.[7]
Q3: Why is the choice of base so important?
A3: The base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the terminal alkyne, allowing for the formation of the copper acetylide (or palladium acetylide in copper-free versions).[6][9] It also neutralizes the hydrogen halide (e.g., HI) that is formed as a byproduct of the reaction.[4] The choice and quality of the base can therefore significantly impact the reaction rate and overall yield.[10]
Q4: My reaction solution turned black. What does this mean?
A4: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium(0) catalyst.[2][3] This renders the catalyst inactive and will stop your reaction. Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high temperatures.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole
Welcome to the dedicated technical support guide for 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists to address a critical challenge encountered with this valuable building block: the unwanted cleavage of the carbon-iodine bond, a process known as de-iodination. This guide provides in-depth, experience-driven advice to help you anticipate, troubleshoot, and prevent this degradation, ensuring the integrity of your starting material and the success of your synthetic campaigns.
Introduction: The Challenge of the C-I Bond
The this compound scaffold is a versatile intermediate, particularly in the synthesis of novel therapeutic agents, owing to the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions.[1] However, the inherent weakness of this bond also renders the molecule susceptible to degradation, primarily through de-iodination, where the iodine atom is replaced by hydrogen. This process can occur during storage, handling, or as a significant side reaction during subsequent synthetic transformations, leading to reduced yields and complex purification challenges.[2] Understanding the mechanisms behind this instability is the first step toward effective prevention.
De-iodination of aryl and heteroaryl iodides is often initiated by radical mechanisms, which can be triggered by external factors such as light and heat.[2] The presence of trace impurities, the choice of solvent, and the specific reaction conditions can all play a role in promoting this undesired pathway.[1]
Part 1: Frequently Asked Questions (FAQs) about De-iodination
This section addresses the most common initial queries regarding the stability of this compound.
Q1: My solid this compound has developed a yellow or brownish tint upon storage. Is it still usable?
A1: The discoloration is a strong indicator of degradation. The yellow-brown color is likely due to the formation of elemental iodine (I₂) resulting from the decomposition of the parent molecule.[3] While the material may still contain a significant amount of the desired compound, the presence of the de-iodinated byproduct and elemental iodine can interfere with subsequent reactions. It is highly recommended to assess the purity of the material by a suitable analytical method (e.g., ¹H NMR, LC-MS) before use. If significant degradation has occurred, purification by recrystallization or column chromatography may be necessary.
Q2: I'm observing a significant amount of the de-iodinated byproduct in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A2: De-iodination, also known as hydrodehalogenation, is a well-documented side reaction in palladium-catalyzed cross-coupling reactions.[1] Several factors can favor this pathway over the desired coupling:
-
Reaction Temperature: High temperatures can accelerate the rate of de-iodination, sometimes more than the rate of the desired coupling.[1]
-
Base: The choice and strength of the base can influence the reaction outcome.
-
Solvent: Protic solvents can act as a hydride source, promoting de-iodination.[1]
-
Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its associated ligands are critical in directing the reaction towards the desired product.[1]
Q3: Can the pyrazole nitrogens or the fused cyclopenta ring influence the stability of the C-I bond?
A3: Yes, the electronic nature of the heterocyclic core plays a significant role. The pyrazole ring is an electron-rich heterocycle, which can influence the reactivity of the C-I bond. The tautomeric nature of the N-H pyrazole can also affect its electronic properties and reactivity.[4] While specific studies on the cyclopenta[c]pyrazole system are limited, N-protection of the pyrazole can alter the electron density of the ring and potentially improve stability in certain contexts.[5][6]
Q4: How can I accurately quantify the extent of de-iodination in my sample?
A4: A validated High-Performance Liquid Chromatography (HPLC) method, preferably with Mass Spectrometric detection (LC-MS), is the most reliable technique for quantifying the parent iodo-compound and its de-iodinated impurity. This allows for the separation and sensitive detection of both species. ¹H NMR spectroscopy can also be used, by integrating the signals corresponding to protons on the pyrazole core of both the starting material and the byproduct.
Part 2: Troubleshooting Guide for De-iodination
This section provides a structured approach to diagnosing and resolving de-iodination issues encountered during experimentation.
Issue 1: Degradation During Storage and Handling
-
Symptom: Solid material discolors over time; solutions of the compound show a gradual decrease in purity when analyzed.
-
Root Cause Analysis:
-
Light Exposure: The C-I bond is often photosensitive. Exposure to ambient or UV light can induce homolytic cleavage of the bond, initiating a radical degradation pathway.[2][7]
-
Thermal Stress: Elevated temperatures provide the energy to overcome the activation barrier for C-I bond cleavage.[2]
-
Atmospheric Exposure: Oxygen can participate in oxidative degradation pathways.
-
Issue 2: De-iodination as a Major Side Reaction in Cross-Coupling
-
Symptom: Low yield of the desired coupled product with a significant amount of the corresponding de-iodinated cyclopenta[c]pyrazole identified as the main byproduct.
-
Root Cause Analysis:
-
Suboptimal Reaction Conditions: The chosen temperature, base, or solvent may be promoting the de-iodination pathway.
-
Inefficient Catalytic Cycle: The oxidative addition of the iodo-pyrazole to the Pd(0) catalyst may be slow, or the subsequent steps in the catalytic cycle may be hindered, allowing for competing de-iodination to occur.
-
Part 3: Preventative Strategies and Protocols
Proactive measures are crucial for minimizing de-iodination. This section provides actionable protocols and best practices.
Storage and Handling Protocol
To maintain the integrity of this compound, the following storage and handling procedures are recommended:
-
Step 1: Packaging: Store the solid compound in an amber glass vial to protect it from light. For added protection, the vial can be wrapped in aluminum foil.[7]
-
Step 2: Atmosphere: Before sealing, flush the vial with an inert gas such as argon or nitrogen to displace air and moisture.
-
Step 3: Temperature: Store the sealed vial in a refrigerator at 2-8 °C for long-term storage.
-
Step 4: Handling: When preparing solutions, use high-purity, degassed solvents. Prepare solutions fresh for each use whenever possible. If a stock solution must be stored, keep it in an amber vial under an inert atmosphere at low temperature.[7]
Protocol for Minimizing De-iodination in Suzuki-Miyaura Coupling
This exemplar protocol provides a starting point for optimizing Suzuki-Miyaura reactions to favor the desired coupling over de-iodination.
-
Materials:
-
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.5 equiv).
-
Add the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄).
-
Add the anhydrous, degassed solvent.
-
Stir the mixture at a moderate temperature (e.g., 80-90 °C). Avoid excessively high temperatures.[1]
-
Monitor the reaction progress by LC-MS, checking for the formation of both the desired product and the de-iodinated byproduct.
-
Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.
-
The Role of Radical Scavengers
In cases where de-iodination is believed to be mediated by a radical mechanism, the addition of a radical scavenger can be beneficial.
-
Concept: Radical scavengers are compounds that can react with and neutralize free radicals, thus terminating the radical chain reaction that leads to de-iodination.
-
Examples of Scavengers:
-
Application: The addition of a small amount (e.g., 5-10 mol%) of a suitable radical scavenger to the reaction mixture can be explored as an optimization strategy. However, compatibility with the catalytic system must be considered.
Part 4: Analytical Methodologies for Monitoring De-iodination
A robust analytical method is essential for diagnosing and quantifying de-iodination.
Exemplar HPLC-MS Protocol
-
Objective: To separate and quantify this compound and its de-iodinated analog.
-
Instrumentation: HPLC with UV and Mass Spectrometric detectors.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1% formic acid, is typically effective.
-
Detection:
-
UV: Monitor at a wavelength where both compounds have reasonable absorbance (e.g., 254 nm).
-
MS: Use electrospray ionization (ESI) in positive ion mode. Monitor the exact masses of the protonated parent compound and the de-iodinated byproduct.
-
-
Quantification: Generate calibration curves for both the starting material and, if available, an authentic standard of the de-iodinated product to ensure accurate quantification.
Part 5: Data Summaries and Visualizations
Table 1: Solvent Selection and Stability Considerations
| Solvent Class | Recommended Solvents | Potential Risks | Rationale |
| Aprotic, Non-Polar | Toluene, Hexane | Low | These solvents are less likely to participate in degradation pathways.[10][11] |
| Aprotic, Polar | 1,4-Dioxane, THF, Acetonitrile | Moderate | Generally good choices, but ensure high purity as trace impurities can be problematic.[1] |
| Protic | Methanol, Ethanol, Water | High | Can act as a hydride source, directly promoting de-iodination, especially at elevated temperatures.[1][12] |
Diagrams
Caption: Troubleshooting workflow for diagnosing and addressing de-iodination.
Caption: Competing pathways in palladium-catalyzed cross-coupling of iodo-pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The protective role of some antioxidants and scavengers on the free radicals-induced inhibition of the liver iodothyronine 5'-monodeiodinase activity and thiols content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: Scale-Up Synthesis of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole
Welcome to the technical support center for the scale-up synthesis of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important heterocyclic building block. As the demand for complex active pharmaceutical ingredients (APIs) grows, robust and scalable synthetic routes are crucial.[1][] This guide will address common challenges encountered during the multi-step synthesis and subsequent iodination of the cyclopenta[c]pyrazole core, ensuring a safe, efficient, and reproducible process.
I. Synthetic Overview & Key Transformations
The synthesis of this compound typically involves a two-stage process: the construction of the bicyclic pyrazole core followed by a regioselective iodination. Two common synthetic pathways are outlined below.
Pathway A: From 3-amino-1H,4H,5H,6H-cyclopenta[c]pyrazole via Sandmeyer Reaction
This classic route involves the diazotization of the 3-amino group followed by displacement with iodide. The Sandmeyer reaction is a well-established method for introducing halogens onto aromatic and heteroaromatic rings.[3][4][5]
Pathway B: Direct Electrophilic Iodination of the 1H,4H,5H,6H-cyclopenta[c]pyrazole Core
This pathway involves the direct iodination of the pre-formed cyclopenta[c]pyrazole ring using an electrophilic iodine source. The regioselectivity of this reaction is crucial and can be influenced by the choice of iodinating agent and reaction conditions.[6][7]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the 1H,4H,5H,6H-cyclopenta[c]pyrazole core?
The synthesis of the core structure often begins with readily available cyclopentanone derivatives and a hydrazine source. A typical approach is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine.[8] For the cyclopenta[c]pyrazole system, a common precursor is 2-(hydroxymethylene)cyclopentanone, which can be reacted with hydrazine to form the pyrazole ring.
Q2: Which synthetic route is preferable for large-scale production: Sandmeyer reaction or direct iodination?
The choice of route depends on several factors, including the availability and cost of starting materials, safety considerations, and desired purity profile of the final product.
-
Sandmeyer Reaction:
-
Advantages: Generally high-yielding and regioselective for the 3-position, starting from the readily available 3-amino precursor.
-
Disadvantages: Involves the generation of a diazonium salt, which can be unstable and potentially explosive if not handled properly, especially at a larger scale. Requires careful temperature control.
-
-
Direct Electrophilic Iodination:
-
Advantages: Can be a more direct route if the unsubstituted cyclopenta[c]pyrazole is easily accessible. Avoids the use of potentially hazardous diazonium intermediates.
-
Disadvantages: Regioselectivity can be a challenge, potentially leading to a mixture of isomers (e.g., iodination at the 4-position).[9] Over-iodination to form di- or tri-iodinated products is also a risk.[10]
-
For large-scale synthesis, a thorough risk assessment and process optimization are essential for either route. Continuous flow chemistry can be a valuable strategy to mitigate the risks associated with hazardous intermediates like diazonium salts.[11][12]
Q3: What are the critical safety precautions to consider during the scale-up of this synthesis?
-
Diazonium Salt Formation (Sandmeyer Route): Diazonium salts are thermally sensitive and can decompose explosively. Strict temperature control (typically 0-5 °C) is paramount. Reactions should be conducted behind a blast shield, and the accumulation of large quantities of the isolated diazonium salt should be avoided.
-
Iodinating Agents: Some iodinating reagents are strong oxidizers and should be handled with care.[13] Avoid contact with combustible materials.
-
Solvent Selection: Chlorinated solvents, while common in laboratory-scale synthesis, should be avoided if possible in large-scale production due to environmental concerns.[14] Consider greener solvent alternatives.
-
Pressure Build-up: The Sandmeyer reaction involves the evolution of nitrogen gas. The reaction vessel must be adequately vented to prevent pressure build-up.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield in the Sandmeyer Reaction
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Diazotization | Ensure the complete dissolution of the starting 3-aminocyclopenta[c]pyrazole in the acidic medium. Use a slight excess of sodium nitrite. Monitor the reaction for the absence of the starting amine using a starch-iodide paper test (a positive test indicates excess nitrous acid). |
| Decomposition of Diazonium Salt | Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent displacement reaction. Add the sodium nitrite solution slowly to control the exotherm. |
| Side Reactions | The diazonium salt can react with water to form a hydroxylated byproduct. Ensure the reaction mixture is sufficiently acidic to suppress this side reaction. |
| Insufficient Copper(I) Catalyst | Use a stoichiometric amount of copper(I) iodide for the best results in the Sandmeyer reaction. Ensure the copper(I) salt is of high purity. |
Problem 2: Poor Regioselectivity in Direct Electrophilic Iodination
| Potential Cause | Troubleshooting & Optimization |
| Harsh Reaction Conditions | High temperatures can lead to a loss of regioselectivity. Conduct the reaction at the lowest effective temperature. |
| Incorrect Choice of Iodinating Agent | The reactivity of the iodinating agent plays a crucial role. For electron-rich heterocycles like pyrazoles, milder reagents such as N-iodosuccinimide (NIS) may offer better control than more reactive systems like I₂/oxidizing agent.[15][16] |
| Formation of Isomeric Byproducts | The electronic properties of the pyrazole ring can direct iodination to other positions. Analyze the crude product carefully by NMR and LC-MS to identify any isomeric impurities. Modification of the N-substituent (if present) can sometimes influence the regioselectivity. |
Problem 3: Formation of Over-Iodinated Byproducts
| Potential Cause | Troubleshooting & Optimization |
| Excess Iodinating Agent | Carefully control the stoichiometry of the iodinating agent. Using a slight excess is common, but a large excess can lead to di- or tri-iodinated products.[10] |
| High Reactivity of the Substrate | The pyrazole ring is activated towards electrophilic substitution. Use a less reactive iodinating system or run the reaction at a lower temperature to moderate the reactivity.[17] |
| Prolonged Reaction Time | Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the formation of over-iodinated species. |
Problem 4: Difficulties in Product Purification
| Potential Cause | Troubleshooting & Optimization |
| Presence of Isomeric Impurities | If isomeric byproducts are present, purification by column chromatography may be challenging due to similar polarities. Consider recrystallization from a suitable solvent system. Chiral separation techniques may be necessary if enantiomers are formed. |
| Residual Copper Salts (from Sandmeyer) | After the Sandmeyer reaction, the product may be contaminated with copper salts. A thorough aqueous workup, including a wash with a complexing agent like ammonium hydroxide or EDTA, can help remove residual copper. |
| Product Instability | Iodinated heterocyclic compounds can be sensitive to light and heat. Store the purified product in a dark, cool, and inert atmosphere. Consider the use of antioxidants if necessary. |
IV. Experimental Protocols
Protocol 1: Sandmeyer Iodination of 3-amino-1H,4H,5H,6H-cyclopenta[c]pyrazole
-
Diazotization:
-
Suspend 3-amino-1H,4H,5H,6H-cyclopenta[c]pyrazole (1.0 eq) in a solution of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes.
-
-
Iodide Displacement:
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution, allowing for the evolution of nitrogen gas.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a solution of sodium thiosulfate to destroy any excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Electrophilic Iodination using N-Iodosuccinimide (NIS)
-
Reaction Setup:
-
Dissolve 1H,4H,5H,6H-cyclopenta[c]pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
-
Addition of Iodinating Agent:
-
Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
V. Visualized Workflows and Mechanisms
Sandmeyer Reaction Workflow
Caption: Workflow for the Sandmeyer Iodination.
Electrophilic Iodination Mechanism
Caption: Mechanism of Electrophilic Iodination.
VI. References
-
Practical Approaches to Large-Scale Heterocyclic Synthesis - Pharmaceutical Technology. Available at: --INVALID-LINK--
-
troubleshooting low yields in ICl iodination reactions - Benchchem. Available at: --INVALID-LINK--
-
Custom API Synthesis for Complex Projects - BOC Sciences. Available at: --INVALID-LINK--
-
Green iodination of pyrazoles with iodine/hydrogen peroxide in water - ResearchGate. Available at: --INVALID-LINK--
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: --INVALID-LINK--
-
Selective C–H Iodination of (Hetero)arenes | Organic Letters - ACS Publications. Available at: --INVALID-LINK--
-
Advances in Heterocyclic Chemistry for API Synthesis - Pharmaceutical Technology. Available at: --INVALID-LINK--
-
Electrophilic iodination: a gateway to high iodine compounds and energetic materials - Dalton Transactions (RSC Publishing). Available at: --INVALID-LINK--
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available at: --INVALID-LINK--
-
C–H Iodination of (Hetero)arenes - ChemistryViews. Available at: --INVALID-LINK--
-
Green Oxidative Catalytic Processes for the Preparation of APIs and Precursors - MDPI. Available at: --INVALID-LINK--
-
Electrophilic Iodination: A Gateway to High Iodine Compounds and Energetic Materials | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
troubleshooting common errors in iodine titration experiments - Benchchem. Available at: --INVALID-LINK--
-
I2 and Electrophilic I+ reagents - Wordpress. Available at: --INVALID-LINK--
-
Specific Solvent Issues with Iodination - Wordpress. Available at: --INVALID-LINK--
-
Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. Available at: --INVALID-LINK--
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available at: --INVALID-LINK--
-
Sandmeyer reaction - Wikipedia. Available at: --INVALID-LINK--
-
Iodination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: --INVALID-LINK--
-
Sandmeyer Reaction - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-Adamantylhydrazine - Benchchem. Available at: --INVALID-LINK--
-
Aromatic Iodides: Synthesis and Conversion to Heterocycles - MDPI. Available at: --INVALID-LINK--
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: --INVALID-LINK--
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available at: --INVALID-LINK--
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. Available at: --INVALID-LINK--
-
Consecutive Pschorr–Sandmeyer reactions in a pyrazole series. Part 2.1 Access to the[17]benzopyrano[4,3-c]pyrazole system of pharmaceutical interest - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: --INVALID-LINK--
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. Available at: --INVALID-LINK--
-
Heterocyclic compound iodination overview and reactions: Discussion series on bromination/iodination reactions 23 - Chemia. Available at: --INVALID-LINK--
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: --INVALID-LINK--
-
Why did my iodine clock reaction not work? - Chemistry Stack Exchange. Available at: --INVALID-LINK--
-
identifying side reactions in the synthesis of iodinated pyrazoles - Benchchem. Available at: --INVALID-LINK--
-
3-iodo-1H, 4H, 5H, 6H-cyclopenta[c]pyrazole, min 97%, 1 gram. Available at: --INVALID-LINK--
-
A new, mild one-pot synthesis of iodinated heterocycles as suitable precursors for N-heterocyclic carbene complexes | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - NIH. Available at: --INVALID-LINK--
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. Available at: --INVALID-LINK--
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. Available at: --INVALID-LINK--
-
Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles - ResearchGate. Available at: --INVALID-LINK--
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed Central. Available at: --INVALID-LINK--
-
Synthesis of 4-iodopyrazoles: A Brief Review - ResearchGate. Available at: --INVALID-LINK--
-
This compound | CymitQuimica. Available at: --INVALID-LINK--
-
8f69e167797dfd4391e61502.docx - Research Square. Available at: --INVALID-LINK--
-
3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine - PubChem - NIH. Available at: --INVALID-LINK--
References
- 1. pharmtech.com [pharmtech.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Electrophilic iodination: a gateway to high iodine compounds and energetic materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 14. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. C–H Iodination of (Hetero)arenes - ChemistryViews [chemistryviews.org]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Catalyst Efficacy in the Functionalization of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole
Introduction: The Strategic Importance of the Cyclopenta[c]pyrazole Scaffold
The 1H,4H,5H,6H-cyclopenta[c]pyrazole core represents a privileged scaffold in modern medicinal chemistry. Its rigid, bicyclic structure serves as a versatile three-dimensional framework for orienting pharmacophoric elements in precise spatial arrangements, making it a cornerstone in the design of targeted therapeutics. The synthetic utility of this scaffold is significantly enhanced by the strategic installation of a reactive handle, such as an iodine atom at the 3-position. This "linchpin" iodide opens the door to a vast chemical space through transition-metal-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1]
The choice of catalyst is paramount, dictating the efficiency, selectivity, and substrate scope of these transformations. This guide provides an in-depth comparison of the three most prominent classes of catalysts—palladium, copper, and nickel—for the coupling of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole and its structural analogs. We will dissect the mechanistic underpinnings of each system, present comparative experimental data, and offer field-proven protocols to empower researchers in drug discovery and chemical development to make informed decisions for their synthetic campaigns. While direct studies on the specific this compound are not extensively published, the principles and data derived from analogous iodopyrazole systems are highly transferable and form the basis of this guide.[2][3]
Palladium-Based Catalysts: The Workhorse of Cross-Coupling
Palladium catalysis is the gold standard for many C-C and C-N bond-forming reactions, renowned for its high efficiency, functional group tolerance, and predictable reactivity.[4][5] The reactions typically proceed through a well-understood catalytic cycle involving oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[6][7]
Mechanistic Rationale
The cycle begins with the oxidative addition of the iodo-pyrazole to a Pd(0) species, forming a Pd(II) intermediate. For C-C couplings like the Suzuki-Miyaura reaction, a boronic acid derivative undergoes transmetalation with the Pd(II) complex. In C-N couplings, such as the Buchwald-Hartwig amination, an amine coordinates to the palladium center, followed by deprotonation to form a palladium amide. The final, irreversible step is reductive elimination, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.[6][7] The choice of phosphine ligand is critical, as it modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination.[4][8]
Performance Data for Iodo-Pyrazole Coupling
Palladium catalysts demonstrate excellent efficacy for both Suzuki-Miyaura and Sonogashira (C-C coupling) as well as Buchwald-Hartwig (C-N coupling) reactions with iodo-pyrazoles.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) | Reaction Type | Ref |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | Phenylboronic acid | 56 | Suzuki-Miyaura | [2] |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | THF | RT | 4 | Phenylacetylene | 91 | Sonogashira | [3] |
| Pd₂(dba)₃ | tBuBrettPhos | K₂CO₃ | Toluene | 100 | 18 | Pyrazole | >95 | Buchwald-Hartwig | [9] |
| Pd₂(dba)₃ | P,N-Ligand | CsF | Toluene | 80-85 | 8 | Phenylboronic acid | 82 | Suzuki-Miyaura | [8] |
| Pd₂(dba)₃ | P,N-Ligand | NaO-tBu | Toluene | 80-85 | 10 | Morpholine | 92 | Buchwald-Hartwig | [8] |
Protocol: Suzuki-Miyaura Coupling of a 3-Iodo-Pyrazole Derivative
This protocol is adapted from methodologies proven effective for C-C bond formation with iodo-pyrazoles.[2]
1. Materials:
-
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole derivative (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon source for inert atmosphere
2. Procedure:
-
To a flame-dried Schlenk flask, add the 3-iodo-pyrazole derivative, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Based Catalysts: The Economical Choice for Heteroatom Coupling
Copper catalysis, particularly for C-N and C-O bond formation (Ullmann condensation), offers a cost-effective alternative to palladium.[10][11] Recent advancements in ligand design have significantly broadened the scope and improved the reaction conditions, making copper a highly attractive option for N-arylation of pyrazole scaffolds.[9][12][13]
Mechanistic Rationale
While the exact mechanism can be debated and is often substrate-dependent, a plausible cycle for the CuI-catalyzed N-arylation involves the coordination of the pyrazole to a Cu(I) salt. In the presence of a base, the pyrazole is deprotonated to form a copper pyrazolide intermediate. Oxidative addition of the iodo-pyrazole (or aryl iodide) to this complex would generate a Cu(III) species, which then undergoes reductive elimination to form the N-arylated product and regenerate a Cu(I) species. Diamine ligands are often employed to stabilize the copper catalyst and facilitate the reaction.[10][11]
Performance Data for Iodo-Pyrazole Coupling
Copper catalysts excel in the N-arylation and O-alkoxylation of iodo-pyrazoles, often providing high yields under relatively mild conditions.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) | Reaction Type | Ref |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 24 | Imidazole | 85-95 | N-Arylation | [10] |
| CuI | DMEDA | K₃PO₄ | Toluene | 110 | 24 | Pyrazole | 76 | N-Arylation | [14] |
| CuI | 3,4,7,8-Tetramethyl-\n1,10-phenanthroline | K-O-tBu | Allyl Alcohol | 130 (MW) | 1 | Allyl Alcohol | 66 | O-Alkoxylation | [15][16] |
| CuO/AB | None | K-O-tBu | Toluene | 180 | 18 | Pyrazole | 96 | N-Arylation | [13] |
Protocol: Copper-Catalyzed N-Arylation of a Pyrazole
This protocol is based on the highly efficient diamine-ligated copper systems developed for heteroaromatic N-arylation.[10][11]
1. Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide or Iodide (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon source for inert atmosphere
2. Procedure:
-
In an oven-dried reaction vessel, combine the 3-iodo-pyrazole, CuI, and 1,10-phenanthroline.
-
Add the base (K₃PO₄ or Cs₂CO₃) and the aryl halide.
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the mixture to 110-130 °C with vigorous stirring.
-
After the reaction is complete (typically 24 hours, monitored by TLC/LC-MS), cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the residue by flash column chromatography.
Nickel-Based Catalysts: The Emerging Powerhouse
Nickel catalysis has surged in popularity as a sustainable and powerful alternative to palladium.[17] Being more earth-abundant and less expensive, nickel also exhibits unique reactivity, enabling challenging cross-couplings and reactions with a broader range of electrophiles.[18][19] For pyrazole couplings, nickel systems, particularly with specialized phosphine ligands, are proving highly effective.[20]
Mechanistic Rationale
Nickel-catalyzed cross-couplings can proceed through various catalytic cycles, most commonly involving Ni(0)/Ni(II) pathways analogous to palladium. However, nickel's accessibility of the Ni(I) and Ni(III) oxidation states opens up alternative radical-based mechanisms, which can be advantageous for certain transformations.[17] The general Ni(0)/Ni(II) cycle for a C-N coupling involves oxidative addition of the aryl halide to Ni(0), coordination and deprotonation of the pyrazole to form a Ni(II) amido complex, and subsequent reductive elimination to yield the product.[20]
Performance Data for Pyrazole Coupling
Nickel catalysts, often paired with bulky phosphine ligands from the DalPhos family, are effective for the N-arylation of pyrazoles with challenging (hetero)aryl chlorides.[20]
| Catalyst System | Ligand | Base | Additive | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) | Reaction Type | Ref |
| NiCl₂(glyme) | PhPAd-DalPhos | DBU | NaTFA | Toluene | 80 | 18 | 4-Chlorotoluene | 95 | C-N Coupling | [20] |
| NiCl₂(glyme) | PhPAd-DalPhos | DBU | NaTFA | Dioxane | 80 | 18 | 3-Chloropyridine | 91 | C-N Coupling | [20] |
| NiCl₂(glyme) | CyPAd-DalPhos | DBU | NaTFA | Dioxane | 80 | 18 | 2-Chlorobenzonitrile | 80 | C-N Coupling | [20] |
Protocol: Nickel-Catalyzed N-Arylation of an Aminopyrazole
This protocol is based on the robust methods developed for coupling aminopyrazoles with (hetero)aryl chlorides.[20]
1. Materials:
-
Aminopyrazole derivative (e.g., 3-amino-1H-pyrazole) (1.1 equiv)
-
(Hetero)aryl Chloride (1.0 equiv)
-
NiCl₂(glyme) (0.05 equiv)
-
PhPAd-DalPhos ligand (0.06 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
Sodium trifluoroacetate (NaTFA) (2.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
Nitrogen or Argon source for inert atmosphere (Glovebox recommended)
2. Procedure:
-
Inside a glovebox, add the (hetero)aryl chloride, aminopyrazole, NiCl₂(glyme), PhPAd-DalPhos ligand, DBU, and NaTFA to a reaction vial.
-
Add the anhydrous solvent to the vial and seal with a screw cap.
-
Remove the vial from the glovebox and place it in a preheated aluminum block at 80 °C.
-
Stir the reaction for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a plug of silica gel, eluting with more dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude material by flash chromatography to obtain the desired product.
Comparative Analysis and Recommendations
The optimal catalyst for the functionalization of this compound depends critically on the desired bond formation, cost considerations, and the electronic nature of the coupling partners.
-
Palladium: Remains the most versatile and reliable choice for a wide range of C-C (Suzuki, Sonogashira) and C-N (Buchwald-Hartwig) couplings. It offers high yields, broad functional group tolerance, and predictable reactivity, making it ideal for late-stage functionalization in complex molecule synthesis. Its primary drawback is the high cost of the metal and associated specialized ligands.
-
Copper: Is the undisputed leader in terms of cost-effectiveness, especially for C-N and C-O couplings (Ullmann-type reactions). Modern diamine ligands have made copper-catalyzed reactions more reliable and tolerant of functional groups.[10][11] It is an excellent choice for large-scale synthesis and for specific heteroatom couplings where palladium may be less effective or economical. However, it can sometimes require higher temperatures and stronger bases than palladium systems.[13]
-
Nickel: Represents the future of sustainable cross-coupling. Its low cost and unique reactivity profile allow for the coupling of less reactive electrophiles, such as aryl chlorides.[20] For N-arylation of electron-rich pyrazoles, nickel catalysis can be superior to palladium, especially when using specifically designed ligands. The main challenges are its potential sensitivity to air and moisture, often requiring more stringent inert atmosphere techniques (e.g., a glovebox).
Decision Framework:
-
For broad applicability and reliability in both C-C and C-N couplings on a research scale: Palladium is the preferred starting point.
-
For cost-effective, large-scale synthesis of N-arylated or O-alkoxylated pyrazoles: Copper is the superior choice.
-
For challenging couplings involving inexpensive but less reactive aryl chlorides or for exploring novel reactivity: Nickel offers significant advantages.
By understanding the distinct strengths and operational requirements of each catalytic system, researchers can strategically functionalize the this compound scaffold, accelerating the discovery and development of next-generation therapeutics.
References
- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nobelprize.org [nobelprize.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. (2004) | Jon C. Antilla | 577 Citations [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 15. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Ni Cross-Coupling – The Doyle Group [doyle.chem.ucla.edu]
- 18. Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nickel-Catalyzed C-O/C-H Cross-Coupling Reactions for C-C Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Screening Guide to the Biological Potential of Novel 3-Iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole Derivatives
Introduction: Unveiling a Privileged Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Pyrazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide focuses on a novel, synthetically accessible derivative series, the 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazoles . The fusion of a cyclopentane ring to the pyrazole core creates a rigid, three-dimensional structure that can be explored for unique interactions with biological targets. Furthermore, the introduction of an iodine atom at the 3-position provides a versatile synthetic handle for further chemical modifications, allowing for the fine-tuning of biological activity.[5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the initial biological activity screening of this novel compound series. We will objectively compare its potential performance against established therapeutic agents and other relevant heterocyclic scaffolds, providing detailed experimental protocols and illustrative data to guide your research endeavors.
Experimental Design: A Multi-Faceted Approach to Biological Screening
A logical and systematic approach is crucial when evaluating the biological potential of a novel chemical series. The following workflow outlines a three-pronged screening strategy to assess the anticancer, antimicrobial, and anti-inflammatory activities of our lead compounds, designated as CP-I-1 and CP-I-2 .
Caption: Overall experimental workflow for the biological screening of novel cyclopenta[c]pyrazole derivatives.
Part 1: Anticancer Activity Screening
The unique structural attributes of pyrazole derivatives have led to their investigation as potential anticancer agents, with some studies indicating they may act as anti-mitotic agents by interfering with tubulin polymerization.[6] We hypothesize that the rigid cyclopenta[c]pyrazole scaffold may enhance interactions with key oncogenic proteins.
Comparative Compounds:
-
Positive Control: Doxorubicin (a well-established chemotherapeutic agent).
-
Alternative Heterocycle: A representative indole derivative, known for its anticancer properties.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for assessing cell viability.[7]
-
Cell Seeding: Plate human breast (MCF-7) and lung (A549) cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound (CP-I-1, CP-I-2, indole derivative, and Doxorubicin) in DMSO. Create a series of dilutions in the cell culture medium.
-
Cell Treatment: Replace the medium in the cell plates with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO at the highest concentration used, typically <0.5%).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.
Illustrative Data & Comparison
| Compound | Cell Line | IC₅₀ (µM) [Illustrative] |
| CP-I-1 | MCF-7 | 8.5 |
| A549 | 12.3 | |
| CP-I-2 | MCF-7 | 15.2 |
| A549 | 21.7 | |
| Indole Derivative | MCF-7 | 10.1 |
| A549 | 18.4 | |
| Doxorubicin | MCF-7 | 0.9 |
| A549 | 1.2 |
Part 2: Antimicrobial Activity Screening
Fused pyrazole systems have been reported to possess significant antibacterial and antifungal properties.[7] The investigation into the antimicrobial potential of the novel cyclopenta[c]pyrazole scaffold is therefore a logical and promising avenue of research.
Comparative Compounds:
-
Positive Control: Ciprofloxacin (a broad-spectrum fluoroquinolone antibiotic).
-
Alternative Heterocycle: A representative quinoline derivative, a class of compounds known for their antibacterial efficacy.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Compounds: Prepare stock solutions of the test compounds (CP-I-1, CP-I-2, quinoline derivative, and Ciprofloxacin) in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted compounds. Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Illustrative Data & Comparison
| Compound | Staphylococcus aureus MIC (µg/mL) [Illustrative] | Escherichia coli MIC (µg/mL) [Illustrative] |
| CP-I-1 | 16 | 32 |
| CP-I-2 | 8 | 16 |
| Quinoline Derivative | 4 | 8 |
| Ciprofloxacin | 0.5 | 0.25 |
Part 3: Anti-inflammatory Activity Screening
Certain pyrazole derivatives, such as celecoxib, are well-known for their anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2). Given that some cyclopenta[c]pyrazole derivatives have been noted for their anti-inflammatory potential, this screening is a critical step in characterizing our novel compounds.
Comparative Compounds:
-
Positive Control: Celecoxib (a selective COX-2 inhibitor).
-
Alternative Heterocycle: A representative thiazole derivative, another heterocyclic system with reported anti-inflammatory activity.[4]
Signaling Pathway: COX-2 in Inflammation
The COX-2 enzyme is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. Inhibiting COX-2 is a major therapeutic strategy for inflammatory diseases.
Caption: The COX-2 signaling pathway and the inhibitory action of test compounds.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is based on commercially available kits that measure the peroxidase activity of COX-2.
-
Reagent Preparation: Prepare all kit components (assay buffer, heme, COX-2 enzyme, probe, arachidonic acid) according to the manufacturer's instructions.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of test compounds (CP-I-1, CP-I-2, thiazole derivative, and Celecoxib) in DMSO. Create a range of dilutions in the assay buffer.
-
Assay Plate Setup: In a 96-well black plate, add the assay buffer, heme, and COX-2 enzyme to all wells except the background controls. Add the diluted test compounds to the appropriate wells. Add the positive control (Celecoxib) and a vehicle control (DMSO).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation of ~535 nm and an emission of ~587 nm using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ values for each compound.
Illustrative Data & Comparison
| Compound | COX-2 Inhibition IC₅₀ (µM) [Illustrative] |
| CP-I-1 | 5.2 |
| CP-I-2 | 2.8 |
| Thiazole Derivative | 8.9 |
| Celecoxib | 0.04 |
Conclusion and Future Directions
This guide provides a foundational framework for the initial biological screening of novel this compound derivatives. The illustrative data suggests that this scaffold holds promise, particularly in the realms of anticancer and anti-inflammatory research, warranting further investigation. The presented protocols offer robust and validated methods for obtaining reliable preliminary data.
Future work should focus on expanding the panel of cancer cell lines and microbial strains, conducting structure-activity relationship (SAR) studies by modifying the substituents on the cyclopenta[c]pyrazole core, and elucidating the specific mechanisms of action for the most promising lead compounds. The versatility of the 3-iodo group should be leveraged to synthesize a library of analogs to optimize potency and selectivity.
References
- 1. 1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (2098138-80-6) for sale [vulcanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cenmed.com [cenmed.com]
- 5. 103.78.239.181:9090 [103.78.239.181:9090]
- 6. 1,3,5-trimethyl-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1H-pyrazole-4-carboxamide | 2034552-11-7 | Benchchem [benchchem.com]
- 7. 1159937-05-9|3,5-Bis(3-methoxyphenyl)-4-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Comparative Guide to Pyrazole Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs and clinical candidates, including celecoxib (an anti-inflammatory), rimonabant (an anorectic), and various anticancer agents.[1][2][3][4] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold for molecular design. The efficient construction of this five-membered aromatic heterocycle is, therefore, a critical task in drug discovery and development.
This guide provides an in-depth, comparative analysis of the most prominent and field-proven methods for pyrazole synthesis. Moving beyond a simple recitation of protocols, we will dissect the underlying mechanisms, explore the causal relationships behind experimental choices, and present objective data to empower you, the practicing scientist, to select the optimal synthetic strategy for your specific target and resources.
The Classical Workhorse: The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction remains one of the most direct and widely used methods for pyrazole synthesis.[5][6][7]
Core Principle: The Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[6][8][9][10] The reaction is typically facilitated by an acid catalyst, which protonates a carbonyl group, activating it for nucleophilic attack.
Mechanistic Rationale: The reaction proceeds through a well-established pathway. The more nucleophilic nitrogen of the hydrazine attacks one of the activated carbonyls to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration event that results in the formation of the stable, aromatic pyrazole ring.[6][10][11] A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, a mixture of two regioisomeric pyrazoles can be formed, which can complicate purification efforts.[1][7][8]
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
A Comparative Guide to the Synthetic Validation of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole
Introduction
The 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole scaffold is a crucial building block in medicinal chemistry and drug development. Its unique bicyclic structure, combined with the synthetically versatile iodine substituent, makes it an attractive starting point for the synthesis of a diverse range of complex molecules, including potential therapeutic agents. The iodine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of a wide array of functional groups. This guide provides a comprehensive comparison of two distinct synthetic routes to this valuable compound, offering detailed experimental protocols and a critical evaluation of their respective merits.
Route 1: The Classic Approach - Knorr Cyclization followed by Electrophilic Iodination
This route represents a traditional and reliable method for the synthesis of pyrazoles, adapted for our target molecule. It involves a two-step sequence: the formation of the bicyclic pyrazole core via a Knorr-type cyclization, followed by the regioselective introduction of the iodine atom.
Scientific Rationale
The Knorr pyrazole synthesis is a robust and widely used method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.[1][2][3] In this case, 2-formylcyclopentanone serves as the 1,3-dicarbonyl equivalent, which upon reaction with hydrazine hydrate, readily undergoes cyclocondensation to form the stable 1H,4H,5H,6H-cyclopenta[c]pyrazole.
For the subsequent iodination, an electrophilic aromatic substitution is employed. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. N-Iodosuccinimide (NIS) is chosen as the iodinating agent due to its mild nature and high regioselectivity for the C3 position of the pyrazole ring in the absence of strong directing groups at other positions.[4][5]
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Route 1.
Detailed Protocol
Step 1: Synthesis of 1H,4H,5H,6H-cyclopenta[c]pyrazole
-
To a solution of 2-formylcyclopentanone (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1H,4H,5H,6H-cyclopenta[c]pyrazole.
Step 2: Synthesis of this compound
-
Dissolve 1H,4H,5H,6H-cyclopenta[c]pyrazole (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield the final product.
Route 2: The Convergent Approach - One-Pot Synthesis and Iodination
This alternative route offers a more streamlined approach, combining the formation of the pyrazole ring and the introduction of the iodine atom in a single pot, leveraging a catalytic system.
Scientific Rationale
This method is based on the in-situ generation of the pyrazole ring followed by a direct C-H iodination. A one-pot reaction of 1,1,3,3-tetramethoxypropane (a malondialdehyde equivalent) with a hydrazine in the presence of an iodinating agent can directly lead to the 4-iodopyrazole.[6][7] For our bicyclic system, a similar strategy can be envisioned starting from a suitable cyclopentane-1,3-dione precursor. A more direct comparison can be made with a one-pot iodination of a pre-formed pyrazole using a catalytic system. A reported method using potassium iodate (KIO₃) as the iodine source and diphenyl diselenide ((PhSe)₂) as a catalyst under acidic conditions provides an efficient and green alternative to traditional iodination methods.[6] This system generates an electrophilic iodine species in situ, which then iodinates the pyrazole ring.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Route 2.
Detailed Protocol
-
To a solution of 1H,4H,5H,6H-cyclopenta[c]pyrazole (1.0 eq) in a suitable acidic solvent (e.g., acetic acid), add potassium iodate (KIO₃) (1.5 eq) and a catalytic amount of diphenyl diselenide ((PhSe)₂) (0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Performance Comparison
| Parameter | Route 1: Knorr Cyclization & Iodination | Route 2: One-Pot Catalytic Iodination |
| Overall Yield | Moderate to Good (typically 60-80% over two steps) | Good to Excellent (typically 70-90% in one step) |
| Reaction Time | Longer (two separate reaction and purification steps) | Shorter (one-pot procedure) |
| Reagent Cost | Moderate (NIS can be costly) | Potentially lower (KIO₃ is inexpensive) |
| Atom Economy | Lower (succinimide byproduct from NIS) | Higher (fewer byproducts) |
| Scalability | Readily scalable | Potentially scalable, catalyst loading may need optimization |
| Safety & Handling | NIS is a stable solid, standard handling procedures apply. | (PhSe)₂ is toxic and requires careful handling. |
| Green Chemistry | Use of organic solvents in both steps. | Can be performed in greener solvents like acetic acid. |
Conclusion
Both synthetic routes presented offer viable pathways to the target molecule, this compound.
Route 1 is a well-established and predictable method. Its stepwise nature allows for the isolation and characterization of the intermediate, which can be advantageous for process control and troubleshooting. However, it is less efficient in terms of time and atom economy.
Route 2 presents a more modern and efficient alternative. The one-pot nature of the reaction significantly reduces reaction time and workup, leading to a potentially higher overall yield and better atom economy. The use of a catalytic system is also a desirable feature from a green chemistry perspective. However, the toxicity of the selenium catalyst requires stringent safety precautions.
The choice between these two routes will ultimately depend on the specific needs of the researcher, including scale, cost considerations, available equipment, and safety protocols. For rapid synthesis and higher efficiency, Route 2 is preferable, provided that the handling of the selenium catalyst is not a concern. For a more traditional and stepwise approach with well-defined intermediates, Route 1 remains a solid choice.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
Safety Operating Guide
Navigating the Disposal of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole, a halogenated heterocyclic compound. By understanding the inherent chemical properties and adhering to best practices, laboratory professionals can mitigate risks and ensure compliant disposal.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Drawing from the safety profiles of similar iodinated pyrazoles, this compound should be handled with the assumption that it poses the following hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2][3]
-
Serious Eye Irritation/Damage: Can cause significant eye irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1][2][3]
Therefore, the following minimum PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A properly fastened laboratory coat.
All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]
II. Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined above.
-
Contain the Spill: For solid spills, carefully sweep the material to prevent dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Collect and Containerize: Carefully collect the spilled material and absorbent into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Label and Store: Securely seal and label the waste container with "Hazardous Waste," the full chemical name, and the date. Store the container in a designated satellite accumulation area.[5][6]
III. Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[5][6]
-
Waste Identification and Segregation:
-
Pure this compound and any materials significantly contaminated with it (e.g., weighing paper, spatulas, reaction vessels) must be segregated as hazardous waste.
-
Solutions containing this compound should also be collected as hazardous liquid waste. Do not mix with incompatible waste streams.
-
-
Containerization:
-
Place solid waste into a clearly labeled, sealable, and chemically compatible container. A wide-mouth glass or high-density polyethylene (HDPE) container is recommended.
-
Collect liquid waste in a sealed, compatible container, ensuring it is properly vented if necessary.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[4][5]
-
-
Storage:
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with the full chemical name and any available safety information. Chemical waste generators are ultimately responsible for ensuring the correct classification and disposal of their waste in accordance with all local, regional, and national regulations.[5]
-
Data Summary and Workflow
To provide a clear and concise overview, the following table summarizes the key safety and disposal information for iodinated pyrazole derivatives, which informs the protocol for this compound.
| Compound Family | Primary Hazards | Disposal Recommendation |
| Iodinated Pyrazoles | Skin Irritant, Serious Eye Irritant/Damage, Respiratory Irritant[1][2][3] | Dispose of as hazardous waste through an approved waste disposal plant. Do not dispose of down the drain.[1][3][5][8] |
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the disposal of this compound waste.
By adhering to these procedures, researchers can ensure a safe working environment and the responsible management of chemical waste, upholding the principles of scientific integrity and environmental protection.
References
Navigating the Safe Handling of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks
The primary hazards associated with 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole are derived from its constituent moieties. The SDS for the closely related compound, 3-iodo-1H-pyrazole, indicates that it is a skin, eye, and respiratory irritant[1][2]. Iodinated organic compounds can also pose long-term health risks and are generally treated as hazardous waste due to their potential environmental impact[3][4]. Pyrazole derivatives themselves are known for a wide range of pharmacological activities, necessitating careful handling to avoid unintended biological effects[5].
Key Hazard Statements for Structurally Similar Compounds:
Based on this data, it is prudent to handle this compound as a hazardous substance with the potential for irritation upon contact or inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes and comply with ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles, particularly when there is a risk of splashing or when handling larger quantities[6]. |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling halogenated organic compounds. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the chemical[7]. |
| Lab Coat | A flame-resistant lab coat that fully covers the arms is required. Ensure the coat is buttoned to provide maximum coverage. | |
| Full-Length Pants and Closed-Toe Shoes | Pants should be made of a non-absorbent material. Shoes must be closed-toed and provide full coverage of the foot. | |
| Respiratory | Fume Hood or Respirator | All handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[4]. |
Operational Plan: From Benchtop to Disposal
A systematic workflow is critical for the safe handling of this compound. The following diagram illustrates the key stages of the operational plan.
Caption: A streamlined workflow for the safe handling and disposal of this compound.
Handling and Synthesis: A Step-by-Step Approach
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for the experiment to contain any potential spills.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing and Transfer: If working with the solid form, carefully weigh the required amount in the fume hood. Use a spatula for transfers to minimize dust generation.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup: All reactions involving this compound should be performed in a well-ventilated fume hood.
-
Post-Reaction: Upon completion of the experiment, allow all equipment to cool to room temperature before disassembly.
Decontamination Protocol
-
Equipment: All glassware and equipment that have come into contact with the compound should be rinsed with an appropriate solvent (e.g., acetone or ethanol) in the fume hood. The initial rinseate must be collected as hazardous waste[3]. Subsequent rinses with detergent and water can be performed in a designated laboratory sink.
-
Work Surfaces: Wipe down the work area within the fume hood with a cloth dampened with a suitable solvent, followed by a detergent solution.
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.
Disposal Plan: A Commitment to Environmental Safety
As a halogenated organic compound, this compound must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination[4].
Caption: A systematic approach to the safe disposal of waste containing this compound.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect all waste containing this compound separately from non-halogenated waste[8]. This includes unreacted material, contaminated solvents, and rinseate from decontamination.
-
Containerization: Use a designated, properly labeled, and sealable container for halogenated waste. The container should be made of a material compatible with the chemical waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area as described in the decontamination protocol.
By adhering to these safety and handling guidelines, researchers can confidently work with this compound, ensuring a safe laboratory environment and the integrity of their scientific endeavors.
References
- 1. echemi.com [echemi.com]
- 2. fac.uncg.edu [fac.uncg.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Formation of toxic iodinated disinfection by-products from compounds used in medical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
